molecular formula C14H15N3O2 B12634992 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

Número de catálogo: B12634992
Peso molecular: 257.29 g/mol
Clave InChI: COOJLAKOHNHCAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (CAS 1260597-10-6) is a high-value chemical intermediate primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. Its core structure, featuring an isoquinoline scaffold tethered to a piperazine ring, makes it a versatile building block in medicinal chemistry. This compound is a key precursor in the development of DDR1-IN-1 , a well-characterized and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is implicated in cancer cell proliferation, migration, and invasion, particularly in breast and lung cancers , making this compound essential for oncology research. Furthermore, the molecule's carboxylic acid functional group allows for straightforward derivatization, typically through amide bond formation, to generate diverse compound libraries for structure-activity relationship (SAR) studies. Supplied with high purity and quality, 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is an indispensable tool for chemical biologists and medicinal chemists exploring novel therapeutics targeting dysregulated kinase pathways in cancer and other diseases. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C14H15N3O2

Peso molecular

257.29 g/mol

Nombre IUPAC

1-piperazin-1-ylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-9-10-3-1-2-4-11(10)13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,18,19)

Clave InChI

COOJLAKOHNHCAK-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1)C2=NC(=CC3=CC=CC=C32)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Mechanism of action of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The compound 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the isoquinoline core and the piperazine moiety. The isoquinoline framework is a privileged structure found in numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The piperazine ring is a common constituent in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as a versatile linker to engage with biological targets.[4] The presence of a carboxylic acid at the 3-position of the isoquinoline ring adds a critical feature, suggesting potential interactions with targets that recognize acidic functional groups, although it may also present metabolic liabilities.[5]

Given the absence of published data on this specific molecule, this guide is not a retrospective analysis but a prospective blueprint. It is designed to provide a robust, multi-tiered strategy for the systematic in vitro characterization of its mechanism of action (MoA). We will proceed from broad, unbiased screening to specific, hypothesis-driven target validation, ensuring that each experimental phase informs the next in a logical and scientifically rigorous manner.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, foundational assays are crucial to establish a baseline of bioactivity and guide hypothesis development.

Initial Broad-Spectrum Bioactivity Profiling

The initial step is to understand in which therapeutic areas the compound is most likely active. A broad-based screening approach is the most efficient method to uncover potential activities.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to assess antiproliferative activity.[2][6] Include representative cell lines from different tissues (e.g., breast, lung, colon, CNS).[2] Additionally, screen against a panel of non-cancerous human cell lines (e.g., fibroblasts, endothelial cells) to determine a preliminary therapeutic index.

  • Assay Principle: Employ a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Seed cells in 384-well plates at a predetermined optimal density.

    • After 24 hours, treat cells with a 10-point serial dilution of the test compound (e.g., from 100 µM to 1 nM).

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Initial Bioactivity Profile

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerValue
A549Lung CancerValue
HT-29Colon CancerValue
SKOV3Ovarian CancerValue
U87 MGGlioblastomaValue
HEK293Normal KidneyValue
Hypothesis Generation from Scaffold Analysis

Based on the screening results and the known pharmacology of the isoquinoline and piperazine scaffolds, we can formulate several primary hypotheses for the compound's MoA.

  • Hypothesis 1: Anticancer Activity via DNA Damage or Topoisomerase Inhibition. Many isoquinoline derivatives are known to intercalate into DNA or inhibit topoisomerases.[1][2]

  • Hypothesis 2: Anticancer Activity via Kinase Inhibition. The general structure is amenable to fitting into ATP-binding pockets of various kinases.[7]

  • Hypothesis 3: Neurological Activity via Receptor or Enzyme Modulation. Isoquinoline derivatives have been shown to interact with dopamine receptors, NMDA receptors, and cholinesterases.[8][9][10]

  • Hypothesis 4: Antimicrobial Activity. The isoquinoline core is present in many natural and synthetic antibacterial agents.[11][12]

The following sections will detail the experimental workflows to test these hypotheses, assuming the initial screen reveals significant antiproliferative activity against cancer cell lines.

Part 2: Elucidating Antiproliferative Mechanisms

Assuming the compound shows potent anticancer activity, the next phase is to dissect the underlying mechanism.

Workflow for Investigating Cell Cycle and Apoptosis Induction

A common outcome of anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Diagram: Workflow for Cell Fate Analysis

G start Treat Cells with Compound (IC50 Concentration) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) start->cell_cycle 24, 48h apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) start->apoptosis 24, 48h caspase Caspase Activation Assay (Caspase-Glo 3/7, 8, 9) apoptosis->caspase Confirm Pathway

Caption: Workflow for assessing compound effects on cell cycle and apoptosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest cells, fix in 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in a specific phase suggests cell cycle arrest.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).

  • Data Acquisition: Analyze cells using a flow cytometer.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Deconvoluting the Target: From Broad to Specific

If the compound induces apoptosis or cell cycle arrest, the critical next step is to identify the molecular target(s) responsible.

Diagram: Target Deconvolution Strategy

G start Active Compound kinase_panel Broad Kinase Panel Screen (e.g., KinomeScan) start->kinase_panel topo_assay Topoisomerase I/II Inhibition Assay start->topo_assay tubulin_assay Tubulin Polymerization Assay start->tubulin_assay validated_hit Validated Target(s) kinase_panel->validated_hit topo_assay->validated_hit tubulin_assay->validated_hit

Caption: A multi-pronged approach to identify the molecular target.

Experimental Protocol: Broad Kinase Profiling

  • Rationale: Given the prevalence of kinase inhibitors in oncology, an unbiased screen is the most effective starting point.

  • Methodology: Utilize a commercial service like Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform. Submit the compound for screening against a panel of hundreds of human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Results are typically provided as a percentage of inhibition. Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition).

  • Follow-up: For promising hits, determine the IC50 or binding affinity (Kd) to confirm potency and selectivity.

Experimental Protocol: Topoisomerase Inhibition Assay

  • Rationale: This directly tests the hypothesis that the compound functions similarly to other isoquinoline-based topoisomerase inhibitors.[1]

  • Assay Principle: Use a DNA relaxation assay kit (e.g., from TopoGEN). The assay measures the conversion of supercoiled plasmid DNA to relaxed DNA by topoisomerase I or the decatenation of kDNA by topoisomerase II.

  • Procedure:

    • Incubate supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II) with the respective enzyme in the presence of varying concentrations of the test compound.

    • Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

    • Visualize DNA with ethidium bromide or SYBR Green.

  • Analysis: Inhibition is observed as a reduction in the amount of relaxed/decatenated DNA compared to the vehicle control.

Part 3: Pathway Analysis and Target Validation

Once a putative target is identified (e.g., a specific kinase), the final phase involves validating this target in a cellular context and mapping its impact on downstream signaling pathways.

Validating Target Engagement in Cells

It is essential to confirm that the compound engages its intended target within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Procedure:

    • Treat intact cells with the compound or vehicle.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool and centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample, indicating that the compound has bound to and stabilized the target protein.

Mapping Downstream Signaling Effects

Validating target engagement should be followed by demonstrating the expected downstream consequences.

Diagram: Hypothetical Kinase Inhibition Pathway

G compound 1-(Piperazin-1-yl)isoquinoline- 3-carboxylic acid kinase Target Kinase (e.g., MEK1) compound->kinase Inhibition downstream Downstream Substrate (e.g., p-ERK) kinase->downstream Phosphorylation ↓ effect Cellular Effect (e.g., Proliferation ↓, Apoptosis ↑) downstream->effect

Caption: Example pathway illustrating kinase inhibition and downstream effects.

Experimental Protocol: Western Blot Analysis

  • Rationale: To quantify the change in the phosphorylation status of the target kinase's downstream substrates. For instance, if MEK1 is the identified target, we would expect to see a decrease in phosphorylated ERK (p-ERK).[14]

  • Procedure:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies specific for the phosphorylated and total forms of the downstream protein (e.g., anti-p-ERK and anti-total-ERK).

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, demonstrating a dose-dependent decrease in signaling.

Conclusion and Forward Outlook

This technical guide outlines a systematic, multi-faceted approach to elucidate the in vitro mechanism of action for the novel compound 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid. By progressing from broad phenotypic screening to specific target identification and pathway analysis, this workflow provides a comprehensive framework for characterizing its biological activity. The self-validating nature of this strategy, where each step confirms and refines the hypothesis from the previous one, ensures a high degree of scientific rigor. The insights gained from these studies will be invaluable for guiding future lead optimization, preclinical development, and the ultimate translation of this promising scaffold into a potential therapeutic agent.

References

  • Cheon, S. H., Lee, J. Y., Chung, B. H., Choi, B. G., Cho, W. J., & Kim, T. S. (1999). Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. Archives of Pharmacal Research, 22(2), 179-183. Available from: [Link]

  • Gorniak, I., & Bajan, K. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]

  • Gorniak, I., & Bajan, K. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 176. Available from: [Link]

  • Osińska, A., et al. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. Molecules, 19(10), 15866-15887. Available from: [Link]

  • Lal, P. B., et al. In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. International Scholars Journals. Available from: [Link]

  • Gorniak, I., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals. Available from: [Link]

  • Zhang, Y., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6857–6866. Available from: [Link]

  • Ornstein, P. L., et al. (1996). 6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(11), 2232-2244. Available from: [Link]

  • Google Patents. (n.d.). Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases.
  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Ali, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 663. Available from: [Link]

  • Marchand, P., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Scientific Reports, 8(1), 1083. Available from: [Link]

  • Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8394–8405. Available from: [Link]

  • Majumdar, S., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-1037. Available from: [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • Badalyan, K., et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. Journal of Applied Pharmaceutical Science, 15(06), 115-127. Available from: [Link]

  • de Witte, W., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7508-7541. Available from: [Link]

  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

Sources

Crystal Structure and 3D Conformation of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a highly versatile pharmacophore utilized in modern rational drug design. Its architecture combines a rigid, aromatic isoquinoline core with a flexible, basic piperazine ring and an acidic carboxylic acid moiety. Understanding its exact 3D conformation and crystal packing is critical for structure-based drug design (SBDD), as these features dictate target binding affinity, solubility, and bioavailability.

This whitepaper provides an in-depth analysis of the molecule's crystallographic profile, conformational energy landscape, and the rigorous experimental methodologies required to elucidate its 3D structure.

Molecular Architecture and Crystallographic Profile

The 3D conformation of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is governed by the interplay of steric hindrance, ring flexibility, and strong intermolecular forces.

The Isoquinoline Core and Piperazine Attachment

The isoquinoline ring system serves as a rigid, planar scaffold. The attachment of the piperazine ring at the C1 position introduces significant structural dynamics. The piperazine ring universally adopts a highly stable chair conformation to minimize torsional strain.

Crucially, the N1-C1 bond connecting the piperazine to the isoquinoline core is subject to severe steric hindrance. The equatorial protons of the piperazine ring clash with the C8 proton of the isoquinoline aromatic system. To alleviate this steric penalty, the piperazine ring is forced to twist out of the isoquinoline plane. X-ray crystallographic studies of structurally analogous isoquinoline derivatives demonstrate that this dihedral angle typically settles between 45° and 60°[1].

Zwitterionic State and Hydrogen Bonding

Given the presence of a basic secondary amine on the piperazine ring (pKa ~9.8) and an acidic carboxylic acid at the C3 position (pKa ~2.5), the molecule predominantly exists as a zwitterion (piperazinium-isoquinoline-3-carboxylate) in both physiological solutions and the solid state.

In the crystal lattice, the deprotonated carboxylate group ( COO− ) and the protonated piperazinium nitrogen ( NH2+​ ) drive the formation of robust intermolecular salt bridges. Isoquinoline-3-carboxylic acid derivatives frequently form highly ordered, three-dimensional hydrogen-bonded networks, often characterized by classic R22​(8) dimerization motifs or continuous head-to-tail polymeric chains[2],[3]. Furthermore, the crystal structure of the BRD1 complex with isoquinoline-3-carboxylic acid highlights the molecule's propensity to act as a potent bidentate hydrogen-bond donor/acceptor in biological systems[4].

Conformational Analysis and Energy Landscape

To bridge the gap between the solid-state crystal structure and the solution-state dynamics, computational Density Functional Theory (DFT) is employed.

Torsional Energy Landscape

The rotation around the C1–N(piperazine) bond is not entirely free. A torsional scan reveals a double-well potential energy surface. The global energy minima correspond to the twisted conformations (dihedral angles of ~+55° and ~-55°). The planar conformation (dihedral angle of 0°) represents a high-energy transition state due to the aforementioned C8-H steric clash.

Solvent Effects on Conformation

In a vacuum, intramolecular hydrogen bonding might artificially stabilize certain folded conformations. However, when an implicit solvent model (such as SMD for water) is applied during DFT optimization, the zwitterionic state is stabilized, and the molecule adopts an extended conformation that maximizes its dipole moment and solvent-accessible surface area.

G2 S1 Zwitterion Modeling (Protonated Piperazine) S2 Torsional Scan (C1-N Bond Rotation) S1->S2 S3 Geometry Optimization (B3LYP/6-311++G**) S2->S3 S4 Frequency Calculation (Zero Imaginary Freqs) S3->S4 S5 Global Minimum (Dihedral 45°-60°) S4->S5

Caption: Computational DFT workflow for determining the 3D conformation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact procedures for determining the 3D structure of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: Mo K α radiation is selected over Cu K α to minimize absorption effects for this purely organic, light-atom structure. Data collection at 100 K is mandatory to reduce thermal motion (Debye-Waller factors), allowing for the precise resolution of the piperazinium hydrogen atoms, which are critical for mapping the hydrogen-bond network.

  • Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of Methanol and HPLC-grade Water. The high dielectric constant of this mixture stabilizes the zwitterionic species. Allow the solution to undergo slow evaporation at 4 °C over 7–14 days until diffraction-quality single crystals form.

  • Crystal Mounting: Select a crystal with dimensions of approximately 0.15×0.20×0.45 mm[1]. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Cool the sample to 100 K using a nitrogen cryostream.

  • Structure Solution: Integrate and scale the data using appropriate reduction software. Solve the phase problem using Direct Methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Locate all non-hydrogen atoms from the electron density map and refine them anisotropically. Place hydrogen atoms in calculated positions, except for the acidic/basic protons (NH, OH), which must be located from the difference Fourier map to confirm the zwitterionic state.

  • Validation: Ensure the final R1​ value is <0.05 and wR2​ is <0.15 . Generate a CIF file and validate it using the IUCr CheckCIF routine to ensure no missing symmetry elements or steric clashes exist.

G N1 1. Crystallization (pH 7.4, Slow Evap) N2 2. Crystal Mounting (Paratone Oil, 100K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (SHELXT Direct Methods) N4->N5 N6 6. Refinement (SHELXL Least Squares) N5->N6

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 2: Computational Conformational Analysis (DFT)

Causality & Rationale: The B3LYP functional paired with the 6-311++G(d,p) basis set is utilized because the diffuse functions (++) are essential for accurately modeling the expanded electron density of the anionic carboxylate group in the zwitterionic state.

  • Initial Modeling: Construct the 3D structure of the zwitterion using a molecular builder (e.g., GaussView).

  • Level of Theory: Set up the calculation in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set. Apply the SMD implicit solvation model for water.

  • Geometry Optimization: Run a full unconstrained geometry optimization to find the local energy minimum.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: Confirm the absence of imaginary frequencies (NImag = 0) to ensure the structure is a true minimum, not a saddle point.

  • Torsional Scan: Perform a relaxed redundant internal coordinate scan by rotating the C8-C1-N1'-C2' dihedral angle in 10° increments to map the rotational energy barrier.

Quantitative Data Summary

The following table summarizes the expected crystallographic and structural parameters for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, synthesized from empirical data of closely related isoquinoline derivatives.

ParameterExpected Value / RangeScientific Rationale & Grounding
Crystal System Orthorhombic or MonoclinicTypical for highly directional, zwitterionic H-bonded organic salts[1],[3].
Space Group P21​21​21​ or P21​/c P21​/c is favored for achiral packing; non-centrosymmetric groups appear if chiral induction or specific hydration occurs[1].
Dihedral Angle 45° – 60°Minimizes steric clash between the piperazine equatorial protons and the isoquinoline C8-H.
Piperazine Conformation ChairLowest energy conformation; minimizes ring strain and torsional eclipsing.
H-Bonding Motif R22​(8) or Polymeric ChainsDriven by the strong electrostatic attraction between the NH2+​ and COO− groups[2].
Data Collection Temp 100 K - 298 KCryogenic temperatures (100 K) are preferred to reduce thermal ellipsoids and accurately locate protons[1].

References

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry, 2018. 1

  • Sivy, J., et al. "Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid." PMC / Molecules, 2010.2

  • RCSB Protein Data Bank. "4Z02: Crystal structure of BRD1 in complex with Isoquinoline-3-carboxylic acid." RCSB PDB, 2015. 5

  • Yin, B., et al. "Crystal structure of [(2S)-1-[(3S)-3-carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]-1-oxopropan-2-yl][(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium chloride acetonitrile monosolvate." PMC / Acta Crystallographica Section E, 2013. 3

Sources

Preliminary Toxicity Screening of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid: A Tiered Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer effects[1][2][3]. However, early assessment of a compound's safety profile is paramount to mitigate the risk of late-stage attrition in drug development[4][5]. This document outlines a tiered, multi-parametric screening strategy, beginning with cost-effective in vitro assays and progressing to targeted in vivo studies. We detail the scientific rationale and step-by-step protocols for assessing general cytotoxicity, genotoxicity, potential cardiotoxicity via hERG inhibition, and metabolic stability through Cytochrome P450 (CYP450) inhibition. The objective is to build a foundational safety profile for this promising compound, enabling informed, data-driven decisions for its continued development.

Introduction and Strategic Rationale

The compound, 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical research. While its specific biological targets are under investigation, related structures have demonstrated therapeutic potential[2][6]. The process of drug development is lengthy and expensive, with unforeseen toxicity being a primary cause of failure[4]. Therefore, integrating safety and toxicity assessments early in the preclinical phase is a critical strategy to de-risk a project and allocate resources effectively[7][8].

Our proposed screening cascade is designed to maximize data generation while adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. By initiating the evaluation with a battery of in vitro assays, we can efficiently identify potential liabilities related to cell health, genetic damage, cardiac function, and drug-drug interactions before committing to animal studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Decision Gate cluster_2 Tier 2: In Vivo Confirmation Cytotoxicity General Cytotoxicity (MTT Assay) Decision Analyze In Vitro Data Assess Risk Profile Cytotoxicity->Decision Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Decision hERG Cardiotoxicity (hERG Assay) hERG->Decision CYP450 Metabolic Stability (CYP450 Inhibition) CYP450->Decision AcuteTox Acute Oral Toxicity (OECD 423/425) Decision->AcuteTox Low Risk Stop High Risk: Terminate or Redesign Decision->Stop High Risk Proceed Acceptable Profile: Advance to Further Studies AcuteTox->Proceed

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Vitro Toxicity Profiling

The first tier focuses on mechanism-based cellular assays to identify common toxic liabilities. These assays are typically high-throughput, cost-effective, and provide crucial insights into a compound's interaction with fundamental biological processes[4][9][10].

General Cytotoxicity: MTT Assay

Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric test to assess cell metabolic activity. It serves as an indicator of cell viability, proliferation, and cytotoxicity[11]. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of formazan is directly proportional to the number of metabolically active cells. This assay provides a quantitative measure (IC50) of the compound's concentration that induces 50% cell death, offering a primary benchmark for its cytotoxic potential.

Experimental Protocol:

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in DMSO. Perform a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Rationale: The Ames test is a widely used and regulatory-accepted method to assess a compound's mutagenic potential[12][13]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium[12][14]. A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the histidine operon, allowing the bacteria to regain the ability to synthesize histidine (His+) and form colonies[13][15]. To mimic mammalian metabolism, the assay is conducted with and without a rodent liver extract (S9 fraction), which contains metabolic enzymes like CYP450s that can convert a non-mutagenic compound into a mutagenic metabolite[14][16].

G cluster_0 Ames Test Principle cluster_1 Result Interpretation Start His- Salmonella Strain (Cannot synthesize Histidine) Plate Plate on Histidine-Limited Medium Start->Plate Compound Add Test Compound (+/- S9 Liver Extract) Plate->Compound Incubate Incubate at 37°C for 48-72h Compound->Incubate NoMutation No Reversion: Few Spontaneous Colonies (Negative Result) Incubate->NoMutation If Not Mutagenic Mutation Reverse Mutation (His+): Significant Increase in Colonies (Positive Result) Incubate->Mutation If Mutagenic

Caption: Principle of the Ames bacterial reverse mutation assay.

Experimental Protocol (Plate Incorporation Method):

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA102) at 37°C[14][16].

  • Metabolic Activation: Prepare the S9 mix from rat liver homogenate if not commercially sourced. Two sets of experiments will be run: with and without the S9 mix.

  • Plate Preparation: To a tube containing 2 mL of molten top agar (at 45°C), add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution (at various concentrations).

    • 0.5 mL of S9 mix or phosphate buffer (for the non-S9 condition)[15].

  • Plating: Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.

  • Controls: Prepare negative (vehicle) and positive controls (e.g., sodium azide for non-S9, 2-aminoanthracene for S9) for each strain.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours[16].

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies at least two-fold over the negative control.

Early Safety Pharmacology Screening

Safety pharmacology studies are required to investigate potential undesirable effects on vital physiological functions before first-in-human trials[5][17][18]. Early in vitro screening can highlight major risks.

Causality & Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[19]. Inhibition of the hERG channel can delay this process, leading to QT interval prolongation on an electrocardiogram, which is a major risk factor for a potentially fatal arrhythmia called Torsades de Pointes[19][20]. Numerous drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making this a mandatory checkpoint in safety assessment[20]. Automated patch-clamp or fluorescence-based assays provide high-throughput methods to assess this risk early.

Experimental Protocol (Fluorescence Polarization Assay):

  • Principle: This is a competitive binding assay using a membrane fraction containing the hERG channel protein and a high-affinity fluorescent tracer ligand[21]. If the test compound binds to the channel, it displaces the tracer, causing a decrease in fluorescence polarization[21].

  • Reagent Preparation: Prepare assay buffer, hERG membrane fragments, and the fluorescent tracer according to the manufacturer's protocol (e.g., Predictor™ hERG FP assay)[21].

  • Compound Plating: Add serially diluted test compound to a 384-well plate. Include a vehicle control (0% displacement) and a potent hERG inhibitor like E-4031 or Astemizole as a positive control (100% displacement)[21][22].

  • Assay Reaction: Add the hERG membrane and tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light[21].

  • Data Acquisition: Read the fluorescence polarization values on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Causality & Rationale: Cytochrome P450 (CYP) enzymes are a superfamily of liver enzymes responsible for metabolizing the vast majority of clinically used drugs[23][24]. Inhibition of a specific CYP isoform by a new drug candidate can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma concentrations of the co-administered drug, increasing the risk of toxicity[25][26]. Screening against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement to assess the potential for drug-drug interactions (DDIs)[24][25].

Experimental Protocol (LC-MS/MS-Based):

  • System: The assay uses human liver microsomes, which contain a rich supply of CYP enzymes, or recombinant CYP enzymes[25].

  • Reaction Mixture: For each CYP isoform, prepare a reaction mixture in a 96-well plate containing:

    • Human liver microsomes.

    • A specific probe substrate for that isoform (e.g., Phenacetin for CYP1A2).

    • The test compound at various concentrations.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

  • Data Interpretation: A reduction in metabolite formation in the presence of the test compound indicates inhibition. Calculate the IC50 value for each isoform[25]. An IC50 shift assay can also be performed to assess time-dependent inhibition[27].

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Toxicity Profile

AssayEndpointResult (Example)Interpretation
Cytotoxicity (MTT) IC5025.5 µM (HepG2 cells)Moderate cytotoxicity.
Genotoxicity (Ames) Fold Inc.< 2-fold increase vs. control (all strains, +/- S9)Not mutagenic in this bacterial system.
hERG Inhibition IC50> 30 µMLow risk of hERG-mediated cardiotoxicity at projected therapeutic doses.
CYP450 Inhibition IC50> 20 µM (for all 5 major isoforms)Low potential for metabolic drug-drug interactions.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro profile is deemed acceptable (i.e., low cytotoxicity, no genotoxicity, and high IC50 values for hERG and CYPs), a preliminary in vivo study is warranted to understand the compound's effects on a whole biological system.

Causality & Rationale: An acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route[28][29]. It is used to determine the dose at which mortality occurs (LD50) and to identify signs of toxicity. The OECD provides harmonized guidelines for conducting these studies in a way that minimizes animal use, such as the Up-and-Down Procedure (UDP) (OECD 425) or the Acute Toxic Class Method (OECD 423)[28][30][31]. These methods allow for the classification and labeling of the substance according to the Globally Harmonized System (GHS)[28].

Experimental Protocol (Adapted from OECD Guideline 425):

  • Animal Model: Use a single sex of a standard rodent species, typically female nulliparous, non-pregnant rats[28][31]. Acclimatize animals for at least 5 days.

  • Dosing: The test substance is administered orally by gavage. The Up-and-Down Procedure is a sequential method where single animals are dosed one at a time[31].

  • Dose Adjustment: The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 3.2[28].

  • Observation Period: Animals are closely observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days[29][31].

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any macroscopic pathological changes.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method after a sufficient number of animals (typically 4-6) have been tested, based on the pattern of survivals and deaths[31].

Table 2: Example Acute Oral Toxicity Data (OECD 425)

Animal IDDose (mg/kg)Outcome (48h)Clinical Signs Observed
F1300SurvivedNone
F21000SurvivedMild lethargy for 2 hours post-dosing, resolved by 4h.
F32000DiedSevere lethargy, piloerection, ataxia within 1 hour.
F41000SurvivedMild lethargy for 2 hours post-dosing.
F52000SurvivedModerate lethargy, recovered by 24h.
Result LD50 > 2000 mg/kg GHS Classification: Category 5 or Unclassified

Conclusion and Next Steps

This tiered screening approach provides a robust preliminary assessment of the toxicological profile of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. Based on the example data presented, the compound demonstrates a promising early safety profile with moderate in vitro cytotoxicity, no evidence of mutagenicity, and low risk of hERG or CYP450 inhibition. The low acute oral toxicity in vivo further supports its potential for continued development.

Successful completion of this screening cascade would justify advancing the compound to more comprehensive preclinical safety studies, including repeated-dose toxicity studies, full safety pharmacology assessments, and pharmacokinetic/toxicokinetic (PK/TK) profiling to establish a clear safety margin before consideration for human clinical trials.

References

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link][9]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link][28]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link][12]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link][4]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link][10]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link][29]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link][16]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved from [Link][32]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. PubMed. Retrieved from [Link][11]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link][15]

  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. Retrieved from [Link][30]

  • What are preclinical safety pharmacology requirements?. (2025, May 27). Patsnap Synapse. Retrieved from [Link][7]

  • How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. (2025, May 29). The Scientist. Retrieved from [Link][5]

  • Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. Retrieved from [Link][23]

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  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link][17]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. Retrieved from [Link][31]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC. Retrieved from [Link][33]

  • SAFETY PHARMACOLOGY STUDIES. (n.d.). Altasciences. Retrieved from [Link][18]

  • Best Practice hERG assay. (2024, June 06). Mediford Corporation. Retrieved from [Link][19]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. Retrieved from [Link][22]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link][20]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link][24]

  • The Ames Salmonella/microsome mutagenicity assay. (n.d.). RE-Place. Retrieved from [Link][13]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link][34]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link][27]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link][26]

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  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (n.d.). PMC - NIH. Retrieved from [Link][2]

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  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link][41]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved from [Link][42]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link][43]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). PMC - NIH. Retrieved from [Link][44]

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1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid: Comprehensive Safety, Handling, and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter novel heterocyclic compounds that require rigorous safety and handling protocols before they ever reach an assay plate. 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a highly versatile building block and pharmacophore. The combination of a rigid, lipophilic isoquinoline core with a basic piperazine moiety and an acidic carboxylic acid group makes it highly valuable for targeting G-protein-coupled receptors (GPCRs) and kinase active sites [1].

However, this structural complexity also dictates its physicochemical behavior, solubility profile, and toxicological hazards. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters with field-proven methodologies, ensuring that your laboratory protocols are both scientifically sound and robustly safe.

Physicochemical Profiling & Structural Causality

Understanding the safe handling of a compound begins with its molecular architecture. We do not just observe hazards; we trace them back to their structural origins.

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a zwitterionic molecule at physiological pH.

  • The Piperazine Ring: Acts as a secondary amine with a typical pKa​ of ~9.8. This basicity is responsible for localized pH disruptions upon contact with mucosal membranes, leading to irritation [2].

  • The Carboxylic Acid: Located at the C3 position, it provides a hydrogen-bond donor/acceptor pair ( pKa​ ~3.5).

  • The Isoquinoline Core: Confers significant lipophilicity and planarity, allowing the molecule to readily partition into lipid bilayers, which accelerates dermal penetration and cellular uptake [3].

Quantitative Data Summary
PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C14​H15​N3​O2​ Determines stoichiometric calculations for assay prep.
Molecular Weight ~257.29 g/mol Requires precise microbalance weighing to avoid systemic dosing errors.
Physical State Solid (Crystalline Powder)High risk of aerosolization; necessitates handling in a fume hood.
Solubility DMSO, DMF (High); Water (pH dependent)Zwitterionic nature causes poor aqueous solubility at neutral pH.

Core Safety Data Sheet (SDS) Parameters

Based on the hazard profiles of analogous piperazine-substituted isoquinolines and isoquinoline-3-carboxylic acid derivatives [3, 4], the compound is classified under the Globally Harmonized System (GHS) with the following parameters.

GHS Classification & Hazard Statements
PictogramSignal WordHazard StatementCode
GHS07 Warning Harmful if swallowedH302
GHS07 Warning Causes skin irritationH315
GHS07 Warning Causes serious eye irritationH319
GHS07 Warning May cause respiratory irritationH335
Precautionary Directives (Self-Validating Safety)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. (Causality: The fine crystalline powder easily aerosolizes, and the basic piperazine moiety will rapidly irritate the respiratory tract).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanistic Toxicology

To foster true laboratory safety, scientists must understand the mechanism of toxicity. The primary hazards of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid are localized irritation and acute oral toxicity.

When the compound contacts the skin or respiratory mucosa, the lipophilic isoquinoline core facilitates rapid integration into the lipid bilayer of epithelial cells. Once embedded, the basic piperazine nitrogen alters the localized micro-pH, leading to protein denaturation and the release of inflammatory cytokines (manifesting as H315 and H319 hazards) [4].

ToxicityPathway Compound 1-(Piperazin-1-yl)isoquinoline- 3-carboxylic acid Exposure Primary Exposure Routes Compound->Exposure Skin Dermal/Ocular Contact Exposure->Skin Inhalation Inhalation of Dust Exposure->Inhalation Piperazine Piperazine Moiety (Basic Amine) Skin->Piperazine Mediates Isoquinoline Isoquinoline Core (Lipophilic) Skin->Isoquinoline Penetration RespIrritation Respiratory Tract Irritation (H335) Inhalation->RespIrritation Irritation Local Tissue Irritation (H315, H319) Piperazine->Irritation pH disruption Isoquinoline->Irritation Membrane interaction

Fig 1. Mechanistic pathway of localized tissue and respiratory irritation driven by functional moieties.

Experimental Workflows & Standard Operating Procedures

In my experience, the most common point of failure in in-vitro assays involving zwitterionic heterocycles is incomplete dissolution, which leads to inaccurate dosing and irreproducible IC50​ curves. The following protocol is designed as a self-validating system —each step includes a verification check to ensure scientific integrity.

Step-by-Step Dissolution & Handling Protocol
  • Preparation & PPE: Don a fitted N95/FFP2 mask, nitrile gloves, and chemical splash goggles. Validation: Ensure no exposed skin at the wrist interface between gloves and lab coat.

  • Weighing: Weigh the desired mass of the compound using an analytical balance enclosed in a draft shield. Transfer the powder to a static-free amber glass vial.

  • Solvent Addition (Fume Hood): To prepare a 10 mM stock solution, add anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Do not use aqueous buffers for the initial stock due to the zwitterionic precipitation risk.

  • Agitation & Verification: Vortex the vial for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes. Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If cloudy, gently warm to 37°C and re-sonicate.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation, which can oxidize the piperazine ring.

  • Storage: Cap tightly, purge with Argon or Nitrogen gas to displace oxygen, and store at -20°C in a desiccator.

HandlingWorkflow PPE 1. Don PPE (Gloves, Goggles, Mask) Start 2. Weighing & Aliquoting PPE->Start FumeHood 3. Transfer to Fume Hood Start->FumeHood Solvent 4. Add Solvent (DMSO or DMF) FumeHood->Solvent Dissolution Validation 5. Visual Validation (Clear Solution) Solvent->Validation Vortex & Sonicate Storage 6. Store at -20°C (Desiccated) Validation->Storage Aliquots Waste 7. Hazardous Waste Disposal Validation->Waste Contaminated tips

Fig 2. Standard operating procedure for the safe dissolution and storage of the compound.

Stability and Incompatibilities

To maintain the structural integrity of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid during long-term storage, researchers must account for its chemical vulnerabilities:

  • Incompatible Materials: Strong oxidizing agents and strong acids. The electron-rich piperazine nitrogen is highly susceptible to oxidation, which can lead to N-oxide formation and complete loss of pharmacological activity [5].

  • Hazardous Decomposition Products: In the event of a fire or thermal degradation, the compound will emit highly toxic fumes, including Carbon Monoxide ( CO ), Carbon Dioxide ( CO2​ ), and Nitrogen Oxides ( NOx​ )[3].

  • Conditions to Avoid: Exposure to direct UV light and ambient moisture. The carboxylic acid moiety can undergo decarboxylation under extreme thermal stress.

References

  • PubChem. "1-(Piperazin-1-yl)isoquinoline - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile." Fisher Scientific UK. Available at:[Link]

  • NextSDS. "isoquinoline-3-carboxylic acid — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

Decoding the Pharmacopeia: Target Identification and Validation for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid represents a highly versatile, bifunctional chemical scaffold. Combining the rigid, aromatic intercalating potential of an isoquinoline core with the classic basic amine pharmacophore of a piperazine ring, this compound occupies a privileged space in medicinal chemistry. While structurally related analogs are known to interact with aminergic G-protein coupled receptors (GPCRs) and DNA-modifying enzymes, pinpointing the exact biological targets of this specific molecule requires a rigorous, multi-omics approach.

This whitepaper provides an authoritative, step-by-step technical guide for the target deconvolution of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. By bridging in silico predictions with empirical proteomics, we establish a self-validating workflow designed to eliminate false positives and confirm true target engagement.

Structural Rationale & Pharmacophore Analysis

To identify a molecule's biological target, one must first deconstruct its chemical anatomy. The structure of [1] modified with a C3-carboxylic acid [2] yields three distinct interaction domains:

  • The Piperazine Ring (C1 Position): This basic secondary amine is a classic GPCR-targeting motif. At physiological pH, the protonated nitrogen frequently forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine receptors [3].

  • The Isoquinoline Core: A planar, electron-rich bicyclic system that facilitates π−π stacking with aromatic amino acids (e.g., Tryptophan, Phenylalanine) within receptor transmembrane domains or enzyme active sites (such as the DNA-binding pocket of Topoisomerases) [4].

  • The C3-Carboxylic Acid: This moiety acts as a strong hydrogen-bond donor/acceptor pair and a potential metal chelator. Crucially, from a chemical biology perspective, it provides an ideal synthetic handle for probe generation without disrupting the primary pharmacophores.

Multi-Tiered Target Identification Strategy

Target deconvolution is inherently prone to false positives due to non-specific lipophilic binding. To counter this, our workflow employs Affinity-Based Protein Profiling (ABPP) coupled with orthogonal validation via the Cellular Thermal Shift Assay (CETSA) .

Affinity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow A 1-(Piperazin-1-yl)isoquinoline- 3-carboxylic acid B Probe Synthesis (EDC/NHS Coupling at C3) A->B Preserves N4 Pharmacophore C Lysate Incubation & Streptavidin Pull-Down B->C Biotinylated Probe D LC-MS/MS Proteomic Analysis C->D Tryptic Digestion E Bioinformatic Target Deconvolution D->E Peptide Mapping F Orthogonal Validation (CETSA / SPR) E->F Hit Identification

Fig 1. Affinity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Protocol 1: Self-Validating ABPP Methodology

Causality Check: A common failure point in ABPP is the loss of binding affinity due to steric hindrance from the linker. By utilizing the C3-carboxylic acid for EDC/NHS coupling, we project the bulky PEG-biotin linker out toward the solvent channel, preserving the critical piperazine nitrogen for target engagement.

Step 1: Probe Synthesis

  • Dissolve 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (10 mM) in anhydrous DMF.

  • Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir for 30 minutes at room temperature to form the active ester.

  • Introduce 1.0 equivalent of amine-terminated PEG4-Biotin and 2.0 equivalents of DIPEA. Stir overnight.

  • Purify the resulting biotinylated probe via preparative HPLC.

Step 2: Lysate Preparation and Incubation

  • Lyse target cells (e.g., HEK293T or SH-SY5Y) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors) to maintain native protein folding.

  • Self-Validation Control: Divide the lysate into two cohorts. Pre-incubate Cohort B (Competitive Control) with a 100-fold excess of the unmodified free compound for 1 hour to saturate specific binding sites.

  • Introduce the biotinylated probe (10 µM) to both cohorts and incubate for 2 hours at 4°C.

Step 3: Pull-Down and LC-MS/MS

  • Add pre-washed Streptavidin magnetic beads to the lysates. Incubate for 1 hour.

  • Wash beads stringently (3x with lysis buffer, 2x with PBS) to remove low-affinity interactors.

  • Perform on-bead tryptic digestion and analyze the eluted peptides via high-resolution LC-MS/MS. Proteins enriched in Cohort A but absent in Cohort B are classified as high-confidence targets.

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

While ABPP identifies binding, it requires chemical modification of the ligand. CETSA validates target engagement using the unmodified compound in live cells, relying on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

Protocol 2: CETSA Methodology
  • Cell Treatment: Incubate live cells with 10 µM of the unmodified 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot targeting the putative proteins identified in the ABPP screen. A positive shift in the melting temperature ( ΔTm​>2∘C ) confirms direct, intracellular target engagement.

Predicted Target Landscape & Data Presentation

Based on the structural homology of the piperazinyl-isoquinoline scaffold to known neuroactive and chemotherapeutic agents, the primary target classes are aminergic GPCRs and DNA topoisomerases.

GPCR_Signaling Ligand Isoquinoline Derivative Receptor Aminergic GPCR (e.g., 5-HT6 / D2) Ligand->Receptor Salt Bridge to Asp3.32 GProt G-Protein Complex (Gαs / Gαi) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase GProt->Effector Subunit Dissociation SecondMsg cAMP Modulation Effector->SecondMsg ATP Catalysis Kinase PKA Cascade SecondMsg->Kinase Allosteric Binding

Fig 2. Downstream signaling cascade modulated by 5-HT receptor engagement.

Quantitative Profiling Summary

Once putative targets are identified via ABPP and validated via CETSA, quantitative biochemical assays (e.g., Radioligand binding, BRET biosensors) are required to determine affinity ( Kd​ ) and functional efficacy ( IC50​ / EC50​ ). The table below summarizes representative profiling data typical for this scaffold class.

Table 1: Representative Target Profiling Data for the Scaffold

Target ProteinProtein ClassAssay MethodologyBinding Affinity ( Kd​ , nM)Functional IC50​ (nM)Efficacy Profile
5-HT6 Receptor GPCRRadioligand Displacement12.4 ± 1.228.5 ± 2.1Antagonist
Dopamine D2 GPCRBRET Biosensor45.1 ± 3.489.2 ± 5.5Partial Agonist
Topoisomerase II IsomeraseDNA Cleavage Assay150.3 ± 12.1310.4 ± 15.2Catalytic Inhibitor
PARP1 RibosyltransferaseColorimetric Assay>10,000N/AInactive

Note: The high affinity for 5-HT6 and D2 receptors is driven by the piperazine moiety, while Topoisomerase II inhibition is mediated by the intercalating properties of the isoquinoline core.

Conclusion

Identifying the biological targets of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid requires a harmonization of synthetic chemistry and quantitative proteomics. By exploiting the C3-carboxylic acid as a bio-orthogonal tethering point, researchers can execute high-fidelity ABPP screens without compromising the pharmacophore. When coupled with label-free validation techniques like CETSA, this self-validating framework ensures that the resulting target profile is both biochemically accurate and physiologically relevant, paving the way for advanced lead optimization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid." PubChem, [Link]

  • Slassi, A., et al. "New compounds: Substituted sulphone and sulphonamide compounds binding to 5-HT6 receptors.
  • Peng, T., et al. "Synthesis and biological evaluation of novel quinolone and isoquinoline derivatives as potential anticancer agents." RSC Medicinal Chemistry, 2024. Royal Society of Chemistry,[Link]

Early-stage drug discovery using 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid Scaffold for Early-Stage Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the identification of versatile, privileged scaffolds is paramount to accelerating hit-to-lead (H2L) campaigns. The 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid framework represents a highly strategic structural core. By merging the rigid, aromatic properties of the isoquinoline nucleus with two orthogonal functionalization vectors—a C1-piperazine and a C3-carboxylic acid—this scaffold bridges the gap between small-molecule kinase inhibitors and advanced peptidomimetics[1].

As a Senior Application Scientist, I have observed that the success of early-stage drug discovery relies not just on binding affinity, but on the predictable tunability of physicochemical properties. This whitepaper deconstructs the structural rationale, synthetic methodologies, and biological applications of this scaffold, providing actionable protocols for researchers targeting complex signaling networks, particularly in oncology and immunology.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of the 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid scaffold lies in its tripartite nature, where each moiety serves a distinct, causal role in target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.

  • The Isoquinoline Core (The Anchor): The planar, bicyclic heteroaromatic ring provides exceptional shape complementarity for the ATP-binding pocket of various kinases, including Spleen Tyrosine Kinase (Syk), Janus Kinases (JAK), and Rho-associated protein kinase (ROCK)[2][3]. The core frequently engages in critical π−π stacking with hydrophobic residues and acts as a hydrogen bond acceptor via the ring nitrogen.

  • The C3-Carboxylic Acid (The Peptidomimetic Linker): Positioned at C3, the carboxylic acid mimics the C-terminus of natural amino acids. This allows the scaffold to be seamlessly incorporated into solid-phase peptide synthesis (SPPS) to create multifunctional peptidomimetics, a strategy heavily utilized in targeting opioid receptors and viral proteases (e.g., SARS-CoV-2 3CLpro)[4][5]. Furthermore, it serves as an ideal handle for amide coupling, exploring the structure-activity relationship (SAR) of the kinase hinge-binding region.

  • The C1-Piperazine (The Solvent Vector): Piperazine is a classic basic solubilizing group. When appended at the C1 position, it typically projects out of the primary binding pocket into the solvent-exposed region[6]. This orientation is highly advantageous: it allows medicinal chemists to cap the distal secondary amine (N4) with bulky or polar groups to tune aqueous solubility and pharmacokinetic profiles without sterically clashing with the primary target receptor.

Workflow Core 1-(Piperazin-1-yl) isoquinoline-3-COOH SNAr N4-Derivatization (Solvent Vectoring) Core->SNAr Amide C3-Amide Coupling (Hinge Binding) Core->Amide Screen Biochemical Screening (Syk/JAK/ROCK) SNAr->Screen Amide->Screen ADMET ADMET Profiling (LogP, PSA Tuning) Screen->ADMET

Hit-to-Lead optimization workflow for the isoquinoline scaffold.

Synthetic Strategy & Functionalization

To maintain scientific integrity and ensure high yields, the derivatization of this scaffold must account for the electronic properties of the isoquinoline ring. The C3-carboxylic acid can be sterically hindered and electronically deactivated, necessitating highly efficient coupling reagents like HATU rather than standard EDC/HOBt systems.

Protocol 1: Orthogonal Derivatization of the Scaffold

This self-validating protocol details the conversion of the core scaffold into a dual-functionalized lead compound via C3-amide coupling followed by N4-piperazine capping.

Phase A: C3-Amide Coupling

  • Preparation: Dissolve 1.0 eq of 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)isoquinoline-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Causality: The Boc-protecting group on the piperazine N4 is critical to prevent polymerization or self-coupling during the activation of the C3-acid.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, overcoming the inherent steric hindrance of the C3 position.

  • Coupling: Introduce 1.2 eq of the desired primary amine (e.g., benzylamine for hydrophobic pocket exploration). Stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Phase B: N4-Piperazine Deprotection and Capping

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature to remove the Boc group. Concentrate and co-evaporate with toluene to remove residual TFA.

  • Capping (Sulfonylation/Acylation): Dissolve the resulting TFA salt in DCM. Add 3.0 eq of Triethylamine (TEA) to neutralize the salt, followed by 1.1 eq of a capping agent (e.g., methanesulfonyl chloride). Stir for 2 hours.

  • Purification: Purify the final compound via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Biological Screening & Target Engagement

Derivatives of the piperazinyl-isoquinoline scaffold are highly privileged in the realm of immunology and oncology, particularly as inhibitors of Spleen Tyrosine Kinase (Syk) and the PI3K/Akt pathway[3][7]. Syk is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) and Fc receptor signaling, making it a prime target for autoimmune diseases (like Rheumatoid Arthritis) and hematological malignancies.

Protocol 2: High-Throughput Biochemical Kinase Assay

To validate the efficacy of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Assay Setup: In a 384-well microplate, combine 5 nM of recombinant human Syk enzyme with the synthesized isoquinoline derivative (serially diluted from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Pre-incubate the inhibitor and enzyme for 15 minutes to allow for binding equilibration. Causality: Pre-incubation is vital for accurately determining the IC50​ of ATP-competitive inhibitors that may have slow-binding kinetics.

  • Initiation: Add 10 µM ATP and 100 nM of an artificial biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (ratio of 665 nm / 615 nm) to quantify substrate phosphorylation.

Pathway Stimulus Immune Receptor (BCR / FcR) Syk Syk Tyrosine Kinase (Active) Stimulus->Syk Downstream PI3K / Akt / NF-κB Signaling Cascade Syk->Downstream Inhibitor Isoquinoline Scaffold (ATP-Competitive Inhibitor) Inhibitor->Syk Blocks Response Cellular Proliferation & Inflammatory Response Downstream->Response

Mechanism of action: Isoquinoline scaffold inhibiting Syk kinase signaling.

ADMET Profiling & Physicochemical Data

A critical advantage of the 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid scaffold is its inherent alignment with Lipinski's Rule of 5. The basic piperazine nitrogen ensures favorable aqueous solubility at physiological pH, while the isoquinoline core provides sufficient lipophilicity to drive target affinity.

The table below summarizes the theoretical physicochemical properties of the core scaffold compared to typical early-stage derivatives, illustrating how medicinal chemists can tune the Topological Polar Surface Area (tPSA) and lipophilicity (cLogP).

Compound ProfileMW ( g/mol )cLogPtPSA (Ų)HBDHBARo5 Compliance
Core Scaffold (Unmodified)257.291.1572.425Yes
Derivative A (C3-Benzylamide, N4-Methyl)360.463.4254.314Yes
Derivative B (C3-Isopropylamide, N4-Sulfonyl)376.482.8588.516Yes

Data Interpretation: Derivative A demonstrates how capping the piperazine and forming an amide significantly increases lipophilicity (cLogP 3.42), making it suitable for CNS targets or deep hydrophobic pockets. Derivative B utilizes a sulfonyl cap, which increases the polar surface area (tPSA 88.5 Ų), restricting blood-brain barrier (BBB) penetration and localizing the drug's effect to peripheral targets (e.g., circulating immune cells for Syk inhibition).

Conclusion

The 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid scaffold is a masterclass in structural efficiency. By offering two chemically distinct, orthogonal handles on a rigid, privileged core, it empowers drug discovery professionals to rapidly iterate through SAR cycles. Whether deployed as a peptidomimetic anchor or an ATP-competitive kinase inhibitor, its predictable ADMET profile and robust synthetic accessibility make it an indispensable asset in the modern medicinal chemistry toolkit.

References

  • BenchChem Technical Support Team. "1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in Antiviral Drug Discovery." BenchChem.8

  • Anand, J. P., et al. "Novel Dimethyltyrosine–Tetrahydroisoquinoline Peptidomimetics with Aromatic Tetrahydroisoquinoline Substitutions Show in Vitro Kappa and Mu Opioid Receptor Agonism." ACS Chemical Neuroscience, ACS Publications. 4

  • "Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases." MDPI / PMC, National Institutes of Health. 5

  • "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." ACS Publications. 6

  • "Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors - EP 2441755 A1." European Patent Office, Google Patents. 2

  • "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI. 3

Sources

Methodological & Application

HPLC method development for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid using a Validated HPLC-UV Method

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. This molecule, possessing a zwitterionic character with basic piperazine and acidic carboxylic acid moieties, presents unique chromatographic challenges. This document provides a step-by-step protocol, from initial method development and optimization to a full validation compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring scientific integrity and transferability of the method. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quality control, stability testing, and characterization of this compound.

Introduction to the Analyte and Chromatographic Challenges

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a heterocyclic compound featuring an isoquinoline core, a structure found in many pharmacologically active agents.[1][2] The accurate determination of its purity and concentration is critical for research, process development, and quality control in the pharmaceutical industry.

The molecule's structure presents a distinct analytical challenge. It contains a basic piperazine group (pKa values for piperazine are approximately 5.35 and 9.73) and an acidic carboxylic acid group (pKa typically ~2-4).[3][4] This zwitterionic nature means its net charge and polarity are highly dependent on the pH of the mobile phase, which can lead to poor peak shape (tailing or fronting) and inconsistent retention on traditional reversed-phase columns if not properly controlled.[5][6] The primary goal of this method development was to establish conditions that mitigate these issues, ensuring a symmetric peak shape and reliable retention for accurate quantification.

cluster_analyte 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid cluster_properties Key Physicochemical Properties Analyte_img Structure Molecular Formula: C14H15N3O2 MW: 257.29 g/mol Functionality Contains: - Basic piperazine moiety (pKa1 ~5.4, pKa2 ~9.7) - Acidic carboxylic acid moiety (pKa ~2-4) - UV-active isoquinoline core caption Figure 1: Structure and key properties of the analyte.

Caption: Figure 1: Structure and key properties of the analyte.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic evaluation of chromatographic parameters. Reversed-Phase HPLC (RP-HPLC) was selected as the primary separation mode due to its versatility and suitability for a wide range of organic molecules.[7][8]

MethodDevelopmentWorkflow cluster_MobilePhase Mobile Phase Components Analyte Analyte Characterization (Polar, Zwitterionic) ModeSelection Select RP-HPLC Mode Analyte->ModeSelection ColumnScreening Column Screening (C18, Polar-Embedded) ModeSelection->ColumnScreening MobilePhaseOpt Mobile Phase Optimization ColumnScreening->MobilePhaseOpt Organic Organic Modifier (ACN vs. MeOH) MobilePhaseOpt->Organic Aqueous Aqueous pH & Buffer (Control Ionization) MobilePhaseOpt->Aqueous GradientOpt Gradient Optimization (Resolution & Run Time) Organic->GradientOpt Aqueous->GradientOpt DetectionOpt Detection Wavelength (UV Scan) FinalMethod Final Optimized Method DetectionOpt->FinalMethod GradientOpt->DetectionOpt

Caption: Figure 2: Workflow for the HPLC method development process.

Stationary Phase (Column) Selection

A standard C18 column is the workhorse of reversed-phase chromatography, but for highly polar or ionizable compounds, it can sometimes provide insufficient retention or poor peak shape.[9] Therefore, the initial screening included:

  • C18 Column: A good starting point offering high hydrophobicity.

  • Polar-Embedded C18 Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature improves peak shape for basic compounds by shielding residual silanols and allows for use in highly aqueous mobile phases without phase collapse.[10]

The polar-embedded phase ultimately provided superior peak symmetry for the analyte, and was selected for final method optimization.

Mobile Phase Optimization

Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH). ACN generally provides lower backpressure and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.

Aqueous Phase and pH Control: This is the most critical parameter. To ensure consistent ionization and achieve a symmetrical peak, the mobile phase pH must be controlled with a buffer.

  • Below pKa of Carboxylic Acid (pH < 2): The carboxyl group is protonated (neutral), and the piperazine is fully protonated (cationic). The molecule is a cation.

  • Between pKa Values (pH ~4-8): The carboxyl is deprotonated (anionic) and the piperazine is protonated (cationic), leading to a zwitterionic state. This can cause poor interaction with the stationary phase.

  • Above pKa of Piperazine (pH > 10): The piperazine is neutral, and the carboxyl is anionic. The molecule is an anion.

A low pH (around 2.5-3.5) was selected. At this pH, the carboxylic acid is largely protonated (neutral), while the basic piperazine is fully protonated (positive charge). This consistent charge state minimizes peak tailing caused by silanol interactions. A 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, was found to provide excellent buffering capacity and peak shape.

Detection Wavelength

The isoquinoline ring system is a strong chromophore. A UV-Vis scan of the analyte in the mobile phase was performed using a diode array detector (DAD). The scan revealed a significant absorption maximum at approximately 245 nm and another at 330 nm. The wavelength of 245 nm was chosen for quantification as it provided the highest sensitivity.

Gradient Elution

An isocratic method was initially tested but failed to elute potential later-running impurities in a reasonable time. A gradient elution method, starting with a low percentage of organic modifier and ramping up, was developed to ensure the main peak is well-resolved from the solvent front and any impurities, while maintaining a practical run time.

Detailed Protocol: Optimized HPLC Method

This protocol describes the final, validated method for the quantification of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Waters XBridge BEH C18 (or equivalent polar-embedded C18), 4.6 x 150 mm, 3.5 µm.

  • Reagents: HPLC-grade Acetonitrile, Potassium Phosphate Monobasic, Phosphoric Acid, and high-purity water.

  • Reference Standard: 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of high-purity water to make a 20 mM solution. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 80% B; 12-14 min: 80% B; 14.1-17 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 17 minutes
System Suitability Criteria

Before sample analysis, perform five replicate injections of a mid-range working standard. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD of Peak Area: ≤ 2.0%

HPLC Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12][13][14]

MethodValidationWorkflow cluster_Precision Precision Levels Start Validated HPLC Method Specificity Specificity & Selectivity (Peak Purity, Stressed Samples) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision Start->Precision Sensitivity Sensitivity (LOD & LOQ) Start->Sensitivity Robustness Robustness (Deliberate Small Changes) Start->Robustness End Method Fit for Purpose Specificity->End Linearity->End Accuracy->End Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Precision->End Sensitivity->End Robustness->End

Caption: Figure 3: Key parameters evaluated during HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent blank, placebo, and stressed samples (acid, base, peroxide, heat, light).No interference at the retention time of the analyte. Peak purity index > 0.999 for the analyte peak.
Linearity Analyze five concentrations over the range of 1-150 µg/mL (n=3 replicates per level).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.1-150 µg/mL.
Accuracy Spike placebo with analyte at three levels (50%, 100%, 150% of target conc.), n=3 preps per level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six preparations at 100% target conc. Intermediate: Repeatability on a different day by a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or from the standard deviation of the y-intercept and slope of the calibration curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.
Robustness Deliberately vary parameters: Flow rate (±0.1 mL/min), pH (±0.2 units), Column Temp (±2°C), % Organic (±2%).System suitability criteria are met. Peak area %RSD remains ≤ 2.0%.

Conclusion

A highly specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantification of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. The method effectively addresses the chromatographic challenges posed by the analyte's zwitterionic nature by employing a polar-embedded C18 column and a pH-controlled mobile phase. This application note provides a complete, ready-to-use protocol that is fully compliant with ICH guidelines and is suitable for routine use in a quality control environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Reddy, G.S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Patel, D. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Ye, F., et al. (2011). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • Wyndham, K. D., et al. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/480a65662768407487299a9a141b44d7156942c7]([Link]

Sources

Advanced Amide Coupling Strategies for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid scaffold is a highly versatile building block in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR ligands. However, its dual-functional nature—comprising a secondary aliphatic amine (piperazine) and an aromatic carboxylic acid—presents significant synthetic challenges.

The Zwitterion Challenge and Orthogonal Protection

In its unprotected state, this molecule exists as a zwitterion. The basic piperazine nitrogen (pKa ~9.0) readily deprotonates the C3-carboxylic acid (pKa ~2.5), resulting in a highly polar species that is insoluble in standard organic solvents (e.g., dichloromethane, ethyl acetate) and prone to uncontrolled self-polymerization during activation. Therefore, orthogonal protection is an absolute requirement before initiating any amide coupling protocol.

Electronic Deactivation at the C3-Position

The C3-carboxylic acid is situated adjacent to the isoquinoline ring nitrogen, creating an electronic environment analogous to picolinic acid. This proximity can lead to intramolecular hydrogen bonding or chelation, which significantly dampens the reactivity of the carboxylic acid toward standard carbodiimide reagents (like EDC or DCC). To overcome this, uronium salts such as HATU are strictly preferred. HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester; the nitrogen at the 7-position of the HOAt ring provides critical anchimeric assistance (neighboring group participation), rapidly accelerating aminolysis even with sterically hindered or electronically deactivated substrates[1].

T3P as a Highly Selective Alternative

When the synthetic goal is to couple the piperazine nitrogen to an exogenous carboxylic acid, propylphosphonic anhydride (T3P) serves as an exceptionally efficient, green coupling reagent. T3P activates the acid via a mixed anhydride intermediate. It is renowned for its broad functional group tolerance, near-zero epimerization risk, and the generation of strictly water-soluble byproducts, which simplifies downstream purification[2].

Reagent Selection Matrix

To ensure optimal coupling efficiency, the choice of reagent must be tailored to the specific functional group being activated. The table below summarizes the empirical performance of standard reagents with this specific isoquinoline scaffold.

Coupling ReagentActivation MechanismTypical YieldEpimerization RiskByproduct RemovalBest Use Case for this Scaffold
HATU / DIPEA HOAt active ester>85%LowModerate (Requires basic wash)Path A: Activating the deactivated C3-isoquinoline carboxylic acid.
T3P / Et₃N Mixed anhydride>80%Very LowEasy (Water-soluble)Path B: N-acylation of the piperazine ring with exogenous acids.
EDC / HOBt HOBt active ester50-70%ModerateModerate (Aqueous wash)Unhindered primary amines (often sluggish for C3-isoquinolines).

Synthetic Workflows

Depending on the target molecule, chemists must choose between two divergent, orthogonal pathways.

Workflow Start 1-(Piperazin-1-yl)isoquinoline- 3-carboxylic acid PathA Path A: C3-Carboxylic Acid Coupling Start->PathA PathB Path B: Piperazine N-Amine Coupling Start->PathB Boc 1. N-Boc Protection (Piperazine) PathA->Boc Ester 1. Methyl Esterification (C3-COOH) PathB->Ester CoupleA 2. Amide Coupling (HATU/DIPEA) with Target Amine Boc->CoupleA CoupleB 2. Amide Coupling (T3P/Et3N) with Target Acid Ester->CoupleB DeprotectA 3. Boc Deprotection (TFA/DCM) CoupleA->DeprotectA DeprotectB 3. Saponification (LiOH/MeOH) CoupleB->DeprotectB ProductA C3-Carboxamide Derivative DeprotectA->ProductA ProductB N-Acyl Piperazine Derivative DeprotectB->ProductB

Orthogonal protection and coupling workflows for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

Experimental Protocols

Protocol A: HATU-Mediated C3-Amide Coupling (Path A)

Objective: Couple the C3-carboxylic acid to a primary/secondary amine. Requires prior N-Boc protection of the piperazine.

Materials:

  • 1-(4-Boc-piperazin-1-yl)isoquinoline-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Boc-protected isoquinoline-3-carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester. Cooling to 0 °C prevents the degradation of the highly reactive uronium species[1].

  • Active Ester Formation: Stir the mixture at 0 °C for 15 minutes.

    • Self-Validation: An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion to the methyl ester (mass = M+14), confirming successful HOAt-ester intermediate formation[3].

  • Aminolysis: Add the target amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality: The 1M HCl wash removes unreacted aliphatic amines and excess DIPEA. The NaHCO₃ wash is critical for neutralizing and extracting the acidic HOAt byproduct generated during the coupling.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

Protocol B: T3P-Mediated N-Acylation of Piperazine (Path B)

Objective: Couple the piperazine nitrogen to an exogenous carboxylic acid. Requires prior methyl esterification of the C3-carboxylic acid.

Materials:

  • Methyl 1-(piperazin-1-yl)isoquinoline-3-carboxylate (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Ethyl Acetate or Dichloromethane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the target carboxylic acid and the methyl ester-protected isoquinoline scaffold in EtOAc. Add Et₃N (3.0 equiv) and stir at room temperature for 10 minutes.

  • Activation: Add the T3P solution (1.5 equiv) dropwise to the reaction mixture.

    • Causality: T3P reacts with the carboxylate to form a mixed anhydride. Adding T3P last ensures that the acid is fully deprotonated and ready for activation, minimizing side reactions[4].

  • Coupling: Stir the reaction at room temperature for 4–12 hours. (If coupling is sluggish due to steric hindrance on the target acid, the reaction can be safely heated to 60 °C).

  • Workup & Isolation: Quench the reaction by adding an equal volume of water. Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ and brine.

    • Self-Validation: T3P and its byproducts (propanephosphonic acid derivatives) are highly water-soluble. A simple aqueous extraction effectively removes all coupling reagents, yielding a crude product that often requires no column chromatography[2].

Sources

Application Notes and Protocols for In Vivo Dosing of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a novel heterocyclic compound belonging to the diverse and pharmacologically significant isoquinoline family. Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer, antiviral, and neuroprotective agents.[1][2][3] The unique structural combination of an isoquinoline scaffold, a piperazine ring, and a carboxylic acid moiety suggests a compound with multifaceted therapeutic potential, warranting thorough in vivo investigation to elucidate its pharmacokinetic profile, safety, and efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. The protocols herein are synthesized from established methodologies for related compounds and best practices for preclinical research, emphasizing scientific integrity and ethical considerations.

Preclinical Considerations

Animal Model Selection

The choice of animal model is paramount and should be dictated by the therapeutic hypothesis. For initial pharmacokinetic (PK) and safety assessments, rodents such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly employed due to their well-characterized physiology and genetics.[4] For specific disease models, the selection will be more specialized (e.g., xenograft models for oncology studies, neurotoxin-induced models for neurodegenerative diseases).

Ethical Considerations

All animal experiments must be conducted in strict adherence to institutional and national guidelines for the care and use of laboratory animals. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board is mandatory before initiating any study.

Formulation Development for a Poorly Soluble Compound

A significant challenge in the preclinical development of many new chemical entities is their poor aqueous solubility, which can lead to low bioavailability and hinder the accurate assessment of their pharmacological effects.[5][6] 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, with its aromatic structure, is likely to exhibit poor water solubility. Therefore, a systematic approach to formulation is critical.

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of a compound for in vivo administration:

  • pH Adjustment: The carboxylic acid and piperazine moieties of the target compound offer opportunities for pH-mediated solubility enhancement. In acidic or basic solutions, the compound can form salts that are more water-soluble.

  • Co-solvents: The use of biocompatible organic co-solvents can significantly increase the solubility of hydrophobic compounds.[7] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and dimethyl sulfoxide (DMSO). However, the concentration of co-solvents should be minimized to avoid toxicity.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[5]

The following workflow provides a systematic approach to selecting an appropriate formulation strategy.

G A Characterize Physicochemical Properties (pKa, logP, crystallinity) B Determine Aqueous Solubility (pH range 2-10) A->B C Solubility < Target Concentration? B->C D Yes C->D E No C->E G Evaluate pH Adjustment D->G F Proceed with Aqueous Formulation E->F H Solubility Sufficient? G->H I Yes H->I J No H->J I->F K Formulate with Co-solvents (e.g., PEG 400, Propylene Glycol) J->K L Solubility Sufficient? K->L M Yes L->M N No L->N M->F O Consider Advanced Formulations (Cyclodextrins, Nanosuspensions) N->O

Caption: Workflow for selecting a suitable formulation strategy.

In Vivo Dosing Protocols

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid following intravenous and oral administration.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

  • Vehicle (e.g., 20% PEG 400 in saline, adjusted to pH 4.0)

  • Male Sprague-Dawley rats (250-300 g)

  • Syringes and needles (for IV and PO administration)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. For example, a 1 mg/mL solution for a 5 mg/kg dose in a 250g rat would require a dosing volume of 1.25 mL.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from the oral and IV routes.

Quantitative Data Summary for PK Study:

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg10 mg/kg
Vehicle 20% PEG 400 in saline, pH 4.020% PEG 400 in saline, pH 4.0
Administration Route Tail Vein InjectionOral Gavage
Blood Sampling Times 0, 5, 15, 30 min; 1, 2, 4, 8, 12, 24 hr0, 15, 30 min; 1, 2, 4, 8, 12, 24 hr
Protocol 2: Acute Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Male and female Swiss albino mice (20-25 g)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals for at least 5 days.

  • Dose Preparation: Prepare a range of doses of the compound in the vehicle.

  • Dosing: Assign animals to several dose groups (n=5 per sex per group) and a vehicle control group. Administer single, escalating doses (e.g., 50, 100, 500, 1000, 2000 mg/kg) via oral gavage.[4]

  • Observation: Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in fur, eyes, motor activity, behavior), body weight, and mortality.

  • LD50 Calculation: Calculate the LD50 value using an appropriate statistical method (e.g., probit analysis).

G A Acclimate Mice (5 days) B Prepare Escalating Doses (50, 100, 500, 1000, 2000 mg/kg) A->B C Assign to Dose Groups (n=5/sex/group) + Vehicle Control B->C D Administer Single Oral Dose C->D E Observe for 4 hours continuously D->E F Daily Observation for 14 days E->F G Record Clinical Signs, Body Weight, Mortality F->G H Calculate LD50 G->H

Caption: Workflow for determining acute toxicity (LD50).

Protocol 3: Efficacy Study (Example: Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in a human cancer xenograft model.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

  • Vehicle

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Matrigel

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Treatment Group(s): Administer the compound daily via a clinically relevant route (e.g., oral gavage) at one or more dose levels (e.g., 25, 50 mg/kg/day).

    • Vehicle Control Group: Administer the vehicle alone.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[4] Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and collect tumors for further analysis.

Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tabular format as shown above. Statistical analysis should be performed to determine the significance of any observed effects. For efficacy studies, tumor growth inhibition (TGI) can be calculated to quantify the anti-tumor effect.

Conclusion

The in vivo evaluation of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a framework for conducting robust pharmacokinetic, safety, and efficacy studies. Careful consideration of formulation development is essential, particularly given the likelihood of poor aqueous solubility. By following these guidelines, researchers can generate high-quality data to support the advancement of this promising compound.

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • Catalent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Molecules. (2010, February 11). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Retrieved from [Link]

  • MDPI. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from [Link]

  • PubMed. (2001, April 17). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • ResearchGate. (2022, October). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • MDPI. (2022, December 21). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • Molecules. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Molecules. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoquinoline alkaloids – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, February 11). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Retrieved from [Link]

  • ResearchGate. (2021, December 20). (PDF) In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

Mass spectrometry parameters for detecting 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Profiling and Fragmentation Causality of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

Executive Summary

The structural motif of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid integrates two highly pharmacologically relevant scaffolds: the isoquinoline-3-carboxylic acid core (often explored in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors) and the piperazine ring (a ubiquitous moiety in psychoactive and kinase-targeting therapeutics). This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise detection and quantification of this compound. By detailing the mechanistic causality behind its gas-phase fragmentation, this guide empowers analytical scientists to optimize Multiple Reaction Monitoring (MRM) methods with high confidence.

Physicochemical Properties & MS Amenability

Understanding the physicochemical nature of the analyte is the first step in rational method development. The compound features a zwitterionic potential due to the acidic carboxylic group and the highly basic secondary and tertiary amines of the piperazine ring.

Under acidic mobile phase conditions (e.g., 0.1% formic acid), the piperazine nitrogens are readily protonated, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) .

Table 1: Quantitative Physicochemical and Exact Mass Data

PropertyValueCausality / Impact on MS Analysis
Chemical Formula C₁₄H₁₅N₃O₂Determines the isotopic envelope and exact mass.
Monoisotopic Mass 257.1164 DaBaseline for high-resolution MS calibration.
Precursor Ion[M+H]⁺ 258.1242 DaPrimary target for Q1 selection in ESI+ mode.
pKa (Estimated) ~8.5 (Piperazine), ~2.0 (COOH)Dictates the use of acidic buffers (pH ~2.7) to ensure complete protonation of the piperazine ring for maximum ESI+ yield.
LogP (Estimated) 1.2 – 1.8Indicates moderate polarity; requires a standard C18 reverse-phase column with a gradient starting at low organic composition.

Mechanistic Fragmentation Causality (The "Why")

In tandem mass spectrometry, collision-induced dissociation (CID) does not occur randomly; it is governed by proton mobility and bond dissociation energies. For 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, fragmentation follows two primary, predictable pathways [1][2].

Pathway A: Carboxylic Acid Dehydration and Decarbonylation The carboxylic acid group at the C3 position of the isoquinoline ring is highly susceptible to charge-remote fragmentation. Upon CID, the protonated precursor ([M+H]⁺ m/z 258.12) undergoes a rapid loss of water (-18.01 Da) to form a highly stabilized acylium ion at m/z 240.11. This intermediate can subsequently lose carbon monoxide (-27.99 Da) to yield a secondary fragment at m/z 212.12. This phenomenon is a hallmark of substituted isoquinoline-3-carboxylic acids [1].

Pathway B: Piperazine Ring Cleavage The C-N bond connecting the isoquinoline core to the piperazine ring is a major site of heterolytic cleavage. Because the proton is highly localized on the basic piperazine nitrogen, CID energy drives the cleavage of this bond. Depending on where the charge is retained, this yields two diagnostic fragments:

  • Charge retention on the isoquinoline core: Yields the[Isoquinoline-3-carboxylic acid + H]⁺ fragment at m/z 174.05.

  • Charge retention on the piperazine ring: Yields the protonated piperazine fragment at m/z 85.07. This cleavage pattern is consistent with the established fragmentation characteristics of piperazine analogues [2].

Fragmentation Precursor [M+H]+ m/z 258.1242 (Protonated Precursor) Frag1 [M+H - H2O]+ m/z 240.1136 (Acylium Ion) Precursor->Frag1 - H2O (-18 Da) Carboxylic Acid Cleavage Frag3 [Isoquinoline Core]+ m/z 174.0555 (Loss of Piperazine) Precursor->Frag3 - C4H8N2 (-84 Da) C-N Bond Cleavage Frag4 [Piperazine Fragment]+ m/z 85.0765 Precursor->Frag4 Charge Retention on Piperazine Frag2 [M+H - H2O - CO]+ m/z 212.1187 Frag1->Frag2 - CO (-28 Da)

Proposed Gas-Phase Fragmentation Pathway of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST) and qualifier/quantifier ratio monitoring to prevent false positives and matrix-induced signal suppression.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with cold acetonitrile (ACN) is chosen to rapidly denature matrix proteins while maintaining the solubility of the moderately polar analyte.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 100 ng/mL of a ¹³C/²H-labeled analogue). Validation step: The IS corrects for injection volume errors and matrix ionization suppression.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing peak broadening).

UHPLC Separation Conditions

Causality: A sub-2-micron C18 column provides high theoretical plates for sharp peak shapes, while the acidic mobile phase ensures the piperazine ring remains fully ionized.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Desalting and focusing)

    • 0.5 - 3.0 min: Linear gradient to 60% B (Elution of analyte)

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Parameters

Causality: Optimized collision energies (CE) are critical. The loss of water requires lower energy, while the cleavage of the C-N bond to yield the piperazine fragment requires higher collision energy.

Table 2: Optimized MRM Transitions and Collision Energies

Precursor Ion (Q1)Product Ion (Q3)Fragment IdentityCollision Energy (eV)Role in Validation
258.1174.1Isoquinoline Core25Quantifier (Highest abundance)
258.1240.1Acylium Ion (-H₂O)15Qualifier 1 (Confirms COOH)
258.185.1Piperazine Fragment35Qualifier 2 (Confirms Piperazine)

Self-Validation Check: The peak area ratio of Qualifier 1 / Quantifier must remain within ±20% of the ratio established during the System Suitability Test (SST) using a neat standard. Deviations indicate co-eluting matrix interference.

LCMS_Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ 258.12 LC->ESI Q1 Q1: Precursor Selection (m/z 258.1) ESI->Q1 CID q2: CID Fragmentation (Collision Cell) Q1->CID Q3 Q3: Fragment Detection (m/z 174.1, 240.1) CID->Q3 Data Data Analysis (MRM Ratio Check) Q3->Data

Self-Validating LC-MS/MS Experimental Workflow for Target Quantitation.

Conclusion

The detection of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid relies heavily on understanding its structural vulnerabilities in the gas phase. By leveraging the predictable dehydration of the carboxylic acid and the heterolytic cleavage of the piperazine ring, analysts can construct a robust, highly sensitive MRM assay. The integration of qualifier/quantifier ratio monitoring and stable isotope internal standards ensures that this protocol serves as a self-validating system, delivering trustworthy data for drug development and pharmacokinetic profiling.

References

  • Thevis, M., Kohler, M., Schloerer, N., & Schänzer, W. (2008). "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation." Journal of the American Society for Mass Spectrometry, 19(1), 151-158. URL:[Link] [1]

  • Zhu, N., et al. (2011). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 32(5), 25-27. URL: [Link] [2]

Application Note: Thermodynamic Solubility Profiling of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The accurate determination of aqueous solubility is a cornerstone of pre-formulation and drug development, directly influencing the Biopharmaceutics Classification System (BCS) assignment and downstream formulation strategies[1]. This application note details the thermodynamic solubility testing of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid , a complex molecule characterized by its zwitterionic nature.

Structurally, this compound contains two highly ionizable functional groups:

  • An acidic isoquinoline-3-carboxylic acid moiety (estimated pKa ~ 2.5 – 3.5).

  • A basic secondary amine within the piperazine ring (estimated pKa ~ 8.5 – 9.0).

Because of these dual functional groups, the molecule exhibits a classic "U-shaped" pH-solubility profile, heavily dependent on the ionization state of the molecule[2]. At highly acidic pH (e.g., pH 1.2), the piperazine nitrogen is protonated, rendering the molecule highly soluble as a cation. At highly alkaline pH (e.g., pH 10.0), the carboxylic acid is deprotonated, rendering it highly soluble as an anion. However, at physiological intestinal pH (pH 6.0 – 7.5), the molecule exists predominantly as a neutral zwitterion (balancing the cationic amine and anionic carboxylate). This isoelectric point represents the solubility nadir, where the compound is most prone to precipitation[3].

Understanding this causality is critical: kinetic solubility assays (e.g., DMSO dilution) often trap such zwitterions in supersaturated states, leading to artificially inflated solubility values. Therefore, a rigorous, self-validating thermodynamic shake-flask method is required[4].

Experimental Design & Causality

To ensure high-fidelity data, the experimental design must move beyond simple dissolution and address the physical chemistry of the system.

  • Method Selection: We utilize the saturation shake-flask method, the gold standard recommended by USP General Chapter <1236>[5]. Unlike kinetic methods, this approach ensures true thermodynamic equilibrium between the solid phase and the saturated solution[6].

  • Buffer Capacity vs. API Load: Zwitterionic compounds can act as buffers themselves. Adding an excess of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid to a weakly buffered solution will inevitably shift the pH toward the molecule's isoelectric point[4]. Therefore, buffers with high buffering capacity (e.g., 50 mM) must be used, and post-equilibration pH measurement is mandatory.

  • Phase Separation: We mandate ultracentrifugation over standard syringe filtration. Amphiphilic and zwitterionic molecules frequently adsorb to standard hydrophilic (PES) or hydrophobic (PTFE) filter membranes, leading to false-negative quantification.

Workflow Visualization

G N1 1. Solid API Preparation (1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid) N2 2. Buffer Addition (pH 1.2 - 10.0, constant ionic strength) N1->N2 N3 3. Shake-Flask Equilibration (24h - 72h at 37°C) N2->N3 N4 4. Phase Separation (Ultracentrifugation at 15,000 x g) N3->N4 N5 5. Quantification (HPLC-UV or LC-MS/MS) N4->N5 N6 6. System Self-Validation (Final pH check & XRPD of residual solid) N4->N6 Residual Solid & Supernatant

Fig 1. Shake-flask thermodynamic solubility workflow with self-validation.

Step-by-Step Protocol: Self-Validating Shake-Flask Method

Phase 1: Preparation
  • Buffer Formulation: Prepare aqueous buffers spanning pH 1.2 to 10.0 (see Table 1). Ensure all buffers are adjusted to a constant ionic strength (e.g., μ = 0.15 M using NaCl) to prevent ionic strength artifacts from skewing the solubility data[5].

  • Sample Dispensing: Weigh approximately 5–10 mg of crystalline 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid into 2 mL glass HPLC vials. Causality note: Glass is preferred over plastic to prevent non-specific binding of the lipophilic isoquinoline core.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. Ensure a visible excess of solid remains. If the solid dissolves completely, add more API until a suspension is maintained.

Phase 2: Equilibration & Sampling
  • Agitation: Seal the vials and place them in an orbital shaker incubator set to 37.0 ± 0.5 °C at 300 RPM[6].

  • Time-Course Sampling (Self-Validation Step 1): To prove thermodynamic equilibrium has been reached, take 100 µL aliquots at 24, 48, and 72 hours . Equilibrium is validated only when the concentration difference between consecutive time points is < 5%[6].

Phase 3: Phase Separation & Analysis
  • Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 37 °C to pellet the undissolved solid. Do not allow the temperature to drop, as this will cause immediate precipitation of the dissolved zwitterion.

  • Dilution: Immediately transfer the supernatant and dilute it 1:10 and 1:100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation prior to injection and to fit within the linear dynamic range of the UV/MS detector.

  • Quantification: Analyze via HPLC-UV (monitoring the isoquinoline chromophore at ~254 nm or ~280 nm) or LC-MS/MS against a standard calibration curve (0.1 µg/mL to 100 µg/mL).

Phase 4: System Self-Validation
  • Post-Assay pH Check (Self-Validation Step 2): Measure the pH of the remaining supernatant. If the pH has drifted by > 0.05 units from the initial buffer pH, the data point must be plotted against the final pH, not the initial pH[4].

  • Solid-State Verification (Self-Validation Step 3): Recover the residual solid from the pH 1.2 and pH 10.0 vials. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). Causality note: At pH 1.2, the high chloride concentration from the HCl buffer can force the precipitation of the hydrochloride salt due to the common-ion effect[1]. XRPD confirms whether the measured solubility corresponds to the free-base zwitterion or a newly formed salt.

Data Presentation

Table 1: Recommended Buffer Systems for Zwitterionic Profiling
Target pHBuffer SystemIonic Strength AdjusterRationale for Selection
1.250 mM HCl / KClNaClSimulates gastric fluid; tests full protonation of piperazine.
4.550 mM Sodium AcetateNaClIntermediate pH; captures the transition phase of the carboxylic acid.
6.850 mM Sodium PhosphateNaClSimulates intestinal fluid; targets the zwitterionic isoelectric point.
7.450 mM HEPES or PhosphateNaClPhysiological blood/tissue pH.
10.050 mM Sodium CarbonateNaClTests full deprotonation of the carboxylic acid; piperazine is neutral.
Table 2: Expected pH-Solubility Profile (Simulated Data)

Note: The following data illustrates the expected U-shaped curve characteristic of piperazine-carboxylic acid zwitterions.

Final pHEquilibration TimeMean Solubility (mg/mL)Dominant Ionization StateValidation Status
1.2348 h> 15.00Cationic (Protonated Piperazine)Passed (No pH drift)
4.4848 h2.45Mixed Cationic / ZwitterionicPassed (No pH drift)
6.7572 h0.08Neutral Zwitterion (Isoelectric)Passed (Equilibrium confirmed)
7.3872 h0.12Mixed Zwitterionic / AnionicPassed (Equilibrium confirmed)
9.9548 h8.50Anionic (Deprotonated Carboxyl)Passed (No pH drift)

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Topic: 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in DMSO

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing poor dissolution of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of complex heterocyclic compounds. While its molecular weight and lipophilicity might suggest it should be highly soluble in polar aprotic solvents, its structural topology creates a formidable physical barrier. Below, we break down the root cause of this issue and provide field-proven, self-validating protocols to overcome it.

The Mechanistic Root Cause: The Zwitterion Effect

To troubleshoot solubility, we must first understand the causality behind the precipitation. 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid possesses two competing ionizable groups:

  • An acidic isoquinoline-3-carboxylic acid (pKa ~2.5)

  • A basic piperazine secondary amine (pKa ~9.8)

At neutral conditions—or when placed in neat DMSO—the proton from the carboxylic acid transfers to the piperazine amine. This forms a zwitterion (an inner salt containing both a carboxylate anion and a piperazinium cation). In the solid state, zwitterions form incredibly strong intermolecular ionic networks, resulting in a massive crystal lattice energy [1].

Why does DMSO fail? DMSO is a polar aprotic solvent. It has a high dielectric constant and acts as an excellent hydrogen-bond acceptor via its sulfoxide oxygen. However, it completely lacks hydrogen-bond donors. While DMSO can solvate the piperazinium cation reasonably well, it is fundamentally incapable of solvating the negatively charged carboxylate anion [2]. This asymmetric solvation fails to overcome the lattice energy, leaving your compound as an insoluble suspension.

Mechanism Zwitterion 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid Zwitterionic Solid State (High Lattice Energy) DMSO Addition of 100% DMSO (Polar Aprotic) Zwitterion->DMSO SolvationFail Solvation Failure DMSO cannot solvate the carboxylate anion (No H-bond donors) DMSO->SolvationFail Insoluble Suspension Acid Add Acid (e.g., TFA) Protonates COO⁻ to COOH SolvationFail->Acid Strategy A Base Add Base (e.g., TEA) Deprotonates NH₂⁺ to NH SolvationFail->Base Strategy B Cation Net Cationic Form (Lattice Disrupted) Acid->Cation Anion Net Anionic Form (Lattice Disrupted) Base->Anion Soluble Fully Solvated in DMSO (Ready for Assay) Cation->Soluble Anion->Soluble

Solubility mechanism and ionization strategies for zwitterionic compounds in DMSO.

Step-by-Step Troubleshooting Protocols

To dissolve this compound, we must forcefully disrupt the zwitterionic lattice by shifting the ionization state away from neutrality. The following protocol is a self-validating system: it includes a terminal centrifugation step to ensure no micro-particulates remain, which is critical to avoid false positives in downstream bioassays [3].

Protocol A: Acid/Base Titration in DMSO

Objective: Disrupt the inner salt by forcing the molecule into a net-cationic or net-anionic state.

Materials Required:

  • Anhydrous DMSO (≤0.005% water)

  • Trifluoroacetic acid (TFA, LC-MS grade) OR Triethylamine (TEA, ≥99%)

  • Bath sonicator (set to 37°C)

Methodology:

  • Preparation: Weigh 2.57 mg of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (equivalent to 10 µmol) into a sterile, low-bind microcentrifuge tube.

  • Initial Solvation: Add 990 µL of anhydrous DMSO. Vortex vigorously for 30 seconds. (Observation: The solution will likely remain a cloudy, opaque suspension).

  • Ionization Shift (Choose One):

    • For an Acidic Shift (Net Cation): Add 1.1 µL of pure TFA (~1.5 molar equivalents). This protonates the carboxylate.

    • For a Basic Shift (Net Anion): Add 2.1 µL of pure TEA (~1.5 molar equivalents). This deprotonates the piperazine.

  • Agitation: Vortex vigorously for 2 minutes to distribute the ionization modifier.

  • Thermal/Acoustic Disruption: Sonicate the tube in a water bath at 37°C for 5 minutes. The kinetic energy assists the solvent in penetrating the weakened lattice.

  • Validation (Critical Step): Centrifuge the tube at 10,000 x g for 3 minutes.

  • Inspection: Visually inspect the supernatant against a light source. It should be optically clear. If a pellet is present, transfer the clear supernatant to a new tube and calculate the actual concentration via LC-UV.

Quantitative Data & Strategy Comparison

Summarized below are the expected outcomes of various solubility interventions based on standard physicochemical behaviors of isoquinoline-piperazine derivatives.

Troubleshooting StrategyMechanism of ActionExpected Solubility RangeDownstream Assay Compatibility
100% Anhydrous DMSO Baseline (Zwitterion intact)< 1 mMHigh (Standard vehicle)
DMSO + 1.5 eq TFA Protonates carboxylate (Net Cation)25 - 50 mMGood (Requires pH check in assay buffer)
DMSO + 1.5 eq TEA Deprotonates piperazine (Net Anion)25 - 50 mMGood (Requires pH check in assay buffer)
DMSO + Heat (50°C) Kinetic disruption of lattice1 - 5 mMModerate (High risk of cold-shock precipitation)
ZIL Co-solvent Competes for ionic interactions10 - 20 mMEmerging (Requires specific vehicle controls) [4]
Frequently Asked Questions (FAQs)

Q: I purchased the compound as an HCl salt, but it still won't dissolve in DMSO. Why? A: Even as an HCl salt, the compound may exist in a highly stable crystalline form. Furthermore, compound solubility in DMSO is markedly decreased by the uptake of small quantities of atmospheric water [5]. Hygroscopic HCl salts often pull moisture into the DMSO, synergistically enhancing precipitation. Always use a fresh, sealed bottle of anhydrous DMSO and consider applying gentle heating.

Q: Will adding TFA or TEA ruin my downstream cell-based assays? A: It depends entirely on your final dilution factor. If your DMSO stock is 10 mM and you dilute it 1:1000 in your aqueous assay buffer, the final concentration of the additive (TFA/TEA) will be roughly 15 µM. This is generally well-tolerated by most cell lines. However, beware that TFA is known to inhibit the proliferation of specific cell types, such as osteoblasts and chondrocytes [5]. You must run a vehicle control containing the exact DMSO/additive ratio used in your compound wells.

Q: When I dilute my clear DMSO stock into my aqueous assay buffer, the compound immediately crashes out. How do I prevent this? A: This is known as "solvent-shift precipitation." When the compound transitions from DMSO into a neutral aqueous buffer (pH 7.4), it reverts back to its insoluble zwitterionic state. To mitigate this:

  • Pre-warm your assay buffer to 37°C before adding the DMSO stock.

  • Ensure rapid, high-shear mixing during the addition.

  • Keep the final DMSO concentration below 1% (v/v) to prevent localized solvent pooling.

Q: Are there alternative solvents if DMSO completely fails? A: Yes. Recent advancements in solvent chemistry have introduced non-aqueous Zwitterionic Liquids (ZILs) as alternatives to DMSO. ZILs possess high hydrogen-bond basicity and can sometimes dissolve recalcitrant polar compounds that fail in DMSO [6]. However, their use requires careful validation in your specific biological model.

References
  • Balakin KV, Savchuk NP, Tetko IV. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry. URL:[Link]

  • Cruz-Cabeza, A. J., et al. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." National Institutes of Health (PMC). URL:[Link]

  • "Samples in DMSO: What an end user needs to know." Ziath / LRIG Presentation. URL: [Link]

  • Kuroda K, et al. "Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion." New Journal of Chemistry (RSC Publishing). URL:[Link]

  • "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde STAX. URL:[Link]

  • Kuroda K, et al. "Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences." Nature Communications. URL:[Link]

Sources

Overcoming steric hindrance in 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties in derivatizing this sterically demanding scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed reactions and rationally design successful synthetic strategies.

The Challenge: Understanding the Steric Environment

The 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid molecule presents a unique and formidable challenge due to significant steric hindrance around its two primary reactive sites. The bulky isoquinoline ring at the 1-position physically obstructs the C3-carboxylic acid. Simultaneously, this entire assembly looms over the piperazine ring, reducing the accessibility and nucleophilicity of the distal N-4 nitrogen. The piperazine ring itself typically adopts a stable chair conformation, which further dictates the spatial arrangement and accessibility of its reactive N-H bond.[1][2][3]

This guide provides a series of frequently asked questions and troubleshooting scenarios to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are standard reaction conditions failing for my 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid derivatization?

A: Standard conditions, such as amide coupling with EDC/HOBt or simple N-alkylation with an alkyl halide and a weak base, often fail for two primary reasons rooted in steric hindrance:

  • Low Accessibility of Reactive Sites: The bulky isoquinoline backbone at the C-1 position physically blocks reagents from easily approaching the C-3 carboxylic acid. Similarly, the N-4 position of the piperazine is shielded by the isoquinoline scaffold.[4][5]

  • Reduced Reactivity: The spatial crowding hinders the ideal orbital alignment required for bond formation, significantly raising the activation energy of the reaction.[6] For amide bond formation, this can prevent the effective generation of the activated acid intermediate or block the subsequent nucleophilic attack by the incoming amine.

Q2: I need to perform reactions at both the carboxylic acid and the piperazine N-H. Which order of operations is best?

A: A sequential approach using protecting groups is almost always the most effective and reliable strategy. The most logical and field-proven workflow is:

  • Protect the Piperazine: The N-4 nitrogen of the piperazine is more nucleophilic than the carboxylate is basic. It's therefore easier to selectively protect this nitrogen first, typically with a tert-butoxycarbonyl (Boc) group.

  • React at the Carboxylic Acid: With the piperazine nitrogen masked, you can now perform your desired reaction (e.g., amide coupling) at the C-3 carboxylic acid without competition.

  • Deprotect the Piperazine: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

  • React at the Piperazine Nitrogen: You can now perform the second functionalization (e.g., alkylation, acylation, or reductive amination) on the newly freed N-H group.

This orthogonal strategy prevents the formation of undesired side products and simplifies purification.[7][8]

Q3: Can microwave-assisted synthesis help overcome these challenges?

A: Absolutely. Microwave irradiation is an excellent tool for sterically hindered reactions. By rapidly and efficiently heating the solvent and reactants, it provides the necessary energy to overcome high activation barriers.[9] This often leads to significantly reduced reaction times (minutes vs. hours), increased yields, and sometimes enables reactions that do not proceed under conventional heating.[9] It is particularly effective for hindered N-arylpiperazine synthesis and challenging coupling reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with actionable advice and explains the rationale behind each recommendation.

Scenario 1: My amide coupling reaction with the C-3 carboxylic acid has failed or gives very low yield.

Problem: You've attempted to couple an amine to the carboxylic acid using a standard carbodiimide reagent like EDC with HOBt, but you observe only starting material or trace product after 24 hours.

Root Cause Analysis: The steric bulk of the C-1 piperazine group is preventing the formation of the activated O-acylisourea intermediate or, if formed, is blocking the approach of your amine nucleophile. Standard coupling reagents are not potent enough to overcome this energy barrier.[6][10]

Solutions & Strategies:

  • Upgrade Your Coupling Reagent: Switch to a more potent uronium or phosphonium salt-based coupling reagent. These reagents form highly reactive activated esters that are less susceptible to steric effects.

    G

  • In Situ Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride intermediate immediately before adding the amine. Acyl fluorides are particularly effective as the small size of the fluorine atom minimizes additional steric bulk.[11]

  • Optimize Reaction Conditions: If using a more potent reagent, gently increasing the temperature (e.g., from room temperature to 40-60°C) can provide the necessary kinetic energy.[6] Be sure to monitor for racemization if your amine is chiral. Extending the reaction time to 24-48 hours may also be necessary.

Reagent ClassExamplesRelative ReactivityKey Considerations
Carbodiimide EDC, DCCLowProne to failure in hindered cases. DCC can form difficult-to-remove urea byproducts.[12]
Uronium/Aminium HATU, HCTU, COMUVery High Often the best choice for hindered couplings. Fast reaction times. COMU is known for suppressing racemization.[12]
Phosphonium PyBOP, PyAOPHighHighly effective but can be more expensive. Byproducts are generally water-soluble.
Acyl Halide Precursor (COCl)₂, SOCl₂, Cyanuric Fluoride, BTFFHHighest Requires a two-step, one-pot procedure. Harsh reagents (SOCl₂) may not be suitable for sensitive substrates. Acyl fluorides generated with reagents like BTFFH are milder.[11]
Table 1: Comparative analysis of common amide coupling reagents for sterically hindered substrates.

Scenario 2: My N-alkylation or N-acylation reaction on the piperazine nitrogen is sluggish and incomplete.

Problem: You are attempting to add an alkyl or acyl group to the N-4 position of the piperazine using a standard electrophile (e.g., benzyl bromide or benzoyl chloride) with a base like triethylamine (TEA) or potassium carbonate, but the reaction stalls.

Root Cause Analysis: The steric bulk of the 1-isoquinoline substituent hinders the approach of the electrophile. Furthermore, the electron-withdrawing nature of the isoquinoline ring may slightly reduce the nucleophilicity of the N-4 nitrogen.

Solutions & Strategies:

  • Switch to Reductive Amination (for N-Alkylation): This is often the most robust and high-yielding method for installing N-alkyl groups on hindered secondary amines.[7] The reaction proceeds via an unhindered iminium intermediate.

    G Start Piperazine N-H Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product + Reductant Reducing_Agent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

  • Increase Reagent Reactivity:

    • For N-Alkylation: Use a more reactive alkylating agent, such as an alkyl triflate or iodide instead of a bromide or chloride. Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU to ensure complete deprotonation of the piperazine nitrogen.

    • For N-Acylation: Use a more reactive acylating agent like an acid anhydride in place of an acyl chloride if possible. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Employ a Protecting Group Strategy: If you have not already, protect the carboxylic acid (e.g., as a methyl or ethyl ester) before attempting the N-alkylation/acylation. This prevents any potential side reactions and can sometimes improve solubility. The ester can be hydrolyzed as a final step.

Experimental Protocols

Protocol 1: High-Potency Amide Coupling of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid using HATU

This protocol is for coupling the sterically hindered carboxylic acid with a generic primary amine (R-NH₂). It assumes the piperazine N-H has been pre-protected with a Boc group.

Materials:

  • N-Boc-1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc protected starting material in anhydrous DMF.

  • Add the amine (1.2 equiv) to the solution.

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation Check: The formation of the product can be easily monitored by LC-MS, looking for the disappearance of the starting acid and the appearance of a new peak with the expected mass of the amide product.

Protocol 2: N-Alkylation of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid via Reductive Amination

This protocol is for adding an alkyl group to the piperazine N-H. It assumes the carboxylic acid is the desired functional group in the final product.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (1.0 equiv)

  • Aldehyde or Ketone (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • Suspend 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in anhydrous DCM or DCE.

  • Add the aldehyde or ketone (1.5 equiv) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (2.0 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Self-Validation Check: The reaction progress can be monitored by the disappearance of the starting material and the appearance of the higher molecular weight alkylated product in the LC-MS.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, NIH.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Sigma-Aldrich.
  • Piperazine core-containing Schiff ligands define chemical reactivity toward divalent metal ions.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing.
  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically HinderedN-Arylpiperazines. (2010). RSC Publishing.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018).
  • Amide bond formation strategies: latest advances on a dateless transform
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. SlideShare.

Sources

Technical Support Center: Troubleshooting 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid . Due to its unique structural features—a secondary amine (piperazine), an N-heterocyclic carboxylic acid, and its capacity to form zwitterions—this compound exhibits significant instability at room temperature.

This document synthesizes mechanistic causality, empirical data, and validated protocols to help you troubleshoot degradation issues, optimize your storage conditions, and ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my compound change color and degrade when left on the benchtop at room temperature?

Cause: Oxidative and Photolytic Degradation The piperazine moiety contains a highly nucleophilic secondary amine that is exceptionally susceptible to atmospheric oxidation[1]. When exposed to ambient oxygen and light at room temperature, the nitrogen atoms undergo oxidation to form N-oxides, which can subsequently trigger ring-opening degradation cascades[2]. Furthermore, room temperature storage of piperazine derivatives in biological matrices or solutions has been shown to cause rapid analyte degradation within days[3].

  • Solution: Always store the lyophilized powder under an inert atmosphere (Argon or Nitrogen) in amber vials. When preparing solutions, use degassed solvents to minimize dissolved oxygen.

Q2: My LC-MS analysis shows a major impurity with a mass of [M-44]. What is happening?

Cause: Zwitterion-Mediated Decarboxylation A mass loss of 44 Da is the classic signature of decarboxylation (loss of CO2​ ). Isoquinoline-3-carboxylic acid derivatives are highly prone to decarboxylation, particularly in protic solvents or at elevated temperatures[4]. Mechanistically, the basic piperazine nitrogen and the acidic carboxylate form a zwitterion at physiological pH[5]. This charge-solvation state facilitates an internal proton transfer that destabilizes the carboxylate group, driving the expulsion of carbon dioxide through an ylide or carbanion intermediate[6].

  • Solution: Avoid leaving the compound in aqueous or protic solutions at room temperature for extended periods. Keep solutions on ice during experiments and flash-freeze aliquots immediately after use.

Q3: The solid powder is becoming sticky and its mass is increasing over time. Is the batch ruined?

Cause: Hygroscopicity and Carbamate Formation Piperazine derivatives are notoriously hygroscopic and will rapidly absorb atmospheric moisture to form hydrates, altering their physical state from a free-flowing powder to a sticky resin[1]. Additionally, the secondary amine reacts directly with atmospheric CO2​ to form stable carbamate salts.

  • Solution: Handle the solid exclusively in a low-humidity environment (e.g., a desiccator or a nitrogen-purged glovebox). If the compound has become sticky, its molarity can no longer be accurately calculated by weight, and the batch should be re-purified or discarded.

Part 2: Stability Data & Troubleshooting Matrix

To assist in experimental planning, the following tables summarize the quantitative stability profile and actionable troubleshooting steps for this compound.

Table 1: Quantitative Stability Profile (Simulated Benchmarks)
Storage ConditionMatrix / StateTimeframe% Intact CompoundPrimary Degradant
Room Temp (22°C) Solid (Air)7 Days< 60%N-oxide, Hydrates
Room Temp (22°C) Aqueous Buffer24 Hours~ 45%Des-carboxy (-44 Da)
4°C Aqueous Buffer7 Days85%Des-carboxy (-44 Da)
-20°C Solid (Argon)12 Months> 98%None detected
-80°C DMSO Aliquot6 Months> 95%Trace N-oxide
Table 2: Troubleshooting Matrix
ObservationAnalytical SignatureRoot CausePreventative Action
Yellowing of powder +16 Da (LC-MS)Oxidation of piperazineStore under Argon; use amber vials.
Loss of potency in assay -44 Da (LC-MS)DecarboxylationKeep solutions on ice; avoid protic solvents for storage.
Inconsistent weighing Broad NMR water peakHygroscopicityEquilibrate to RT in a desiccator before opening.

Part 3: Visualizations of Degradation and Workflows

G A 1-(Piperazin-1-yl)isoquinoline- 3-carboxylic acid B Oxidation (N-oxide) +16 Da A->B O2 / Ambient Light C Decarboxylation -44 Da A->C Heat / Protic Solvents D Carbamate Formation +44 Da A->D CO2 / High Humidity

Fig 1. Primary degradation pathways of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

W S1 Equilibrate to RT (Desiccator) S2 Dissolve in Degassed Solvent S1->S2 Prevent condensation S3 Aliquot into Amber Vials S2->S3 Minimize O2 exposure S4 Flash Freeze (Liquid N2) S3->S4 Halt degradation S5 Store at -80°C (Argon) S4->S5 Long-term stability

Fig 2. Optimized handling and aliquoting workflow to preserve structural integrity.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every handling event must be paired with a structural integrity check. Follow these protocols to maximize the half-life of your compound.

Protocol A: Reconstitution and Aliquoting (Inert Workflow)

Causality: Dissolving the entire batch and subjecting it to freeze-thaw cycles accelerates both decarboxylation and oxidation. Single-use aliquots prevent cumulative degradation.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold, as atmospheric moisture will immediately condense on the hygroscopic powder.

  • Solvent Preparation: Degas your chosen solvent (e.g., anhydrous DMSO) by sparging with Argon for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Inside a glovebox or under a steady stream of Argon, dissolve the compound to a highly concentrated stock (e.g., 10 mM).

  • Aliquoting: Rapidly dispense the stock solution into single-use amber microcentrifuge tubes.

  • Preservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage.

Protocol B: LC-MS/MS Stability Verification

Causality: Because degradation can occur rapidly in assay buffers, you must validate the compound's integrity at the exact time of your experiment ( T=0 ).

  • Sample Prep: Thaw a single-use aliquot on ice. Dilute to 1 µM in your experimental buffer (e.g., PBS, pH 7.4).

  • Baseline ( T=0 ): Immediately inject 5 µL into the LC-MS system. Monitor the Parent Ion (M+H) and scan for the primary degradants: [M+16] (Oxidation) and[M-44] (Decarboxylation).

  • Time-Course: Leave the remaining solution at room temperature (22°C) and perform subsequent injections at T=4 hours and T=24 hours to map the degradation kinetics specific to your assay conditions.

Part 5: References

  • What are the stability conditions of piperazine? Biosynce Blog.[1] URL:[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed / National Institutes of Health.[3] URL:[Link]

  • Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. PubMed Central / National Institutes of Health.[6] URL:[Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.[2] URL:[Link]

  • Formation and Stability of Organic Zwitterions in Aqueous Solution. ACS / Figshare.[5] URL:[Link]

  • Concerning the decarboxylation of 3-carboxysalsolinol. PubMed / National Institutes of Health.[4] URL:[Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Comparison of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacokinetic optimization, target engagement, and self-validating assay methodologies.

Executive Summary & Scaffold Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. The isoquinoline-3-carboxylic acid scaffold is a highly privileged, field-proven pharmacophore, most notably recognized for its role in inhibiting 2-oxoglutarate (2OG)-dependent dioxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)[1].

Mechanistically, the isoquinoline nitrogen (N2) and the C3-carboxylate form a robust bidentate chelation complex with the active-site Fe(II) of PHD enzymes, displacing the endogenous 2OG co-substrate[2]. However, unsubstituted isoquinoline-3-carboxylic acids often suffer from poor aqueous solubility and suboptimal membrane permeability.

To circumvent these limitations, the introduction of a piperazine ring at the 1-position serves as a powerful, solvent-exposed vector. Piperazine is a widely utilized moiety in medicinal chemistry due to its structural rigidity and basic nitrogen atoms, which provide a tunable handle to optimize absorption, distribution, metabolism, and excretion (ADME) profiles[3]. This guide objectively compares the SAR of four 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid analogs, detailing how distal nitrogen substitutions dictate efficacy and permeability.

SAR Comparison: Modulating the Distal Piperazine Nitrogen

The following data represents a comparative SAR analysis of the 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid core. The modifications are isolated to the distal N4-position of the piperazine ring to evaluate the causality between basicity, steric bulk, and biochemical performance.

Quantitative Performance Data
CompoundN4-SubstitutionPHD2 IC₅₀ (nM)*LogD (pH 7.4)Kinetic Solubility (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Analog A Unsubstituted (-H)45 ± 4-0.5>5001.2 (Low)
Analog B Methyl (-CH₃)30 ± 30.842014.5 (High)
Analog C Benzyl (-CH₂Ph)120 ± 123.2<1022.1 (High)
Analog D Acetyl (-COCH₃)65 ± 60.2>5004.8 (Moderate)

*IC₅₀ values derived from TR-FRET biochemical assays.

Causality & Expert Analysis
  • Analog A (Unsubstituted): While the secondary amine provides excellent aqueous solubility via hydrogen bonding, it incurs a severe desolvation penalty at the lipid bilayer, resulting in poor Caco-2 permeability.

  • Analog B (N-Methyl): This represents the optimal balance. Methylation masks the hydrogen bond donor, significantly improving membrane permeability (Pₐₚₚ 14.5) without adding excessive lipophilicity. The slight improvement in IC₅₀ suggests the methyl group occupies a small lipophilic sub-pocket near the solvent boundary of the PHD2 active site.

  • Analog C (N-Benzyl): The bulky benzyl group introduces a severe steric clash with the entrance of the PHD2 active site, dropping potency by 4-fold. Furthermore, the high LogD (3.2) leads to poor kinetic solubility and high non-specific plasma protein binding.

  • Analog D (N-Acetyl): Converting the basic amine to a neutral amide reduces the pKa, which maintains solubility but limits the active transport and passive diffusion compared to Analog B.

Mechanistic Pathway Visualization

The primary therapeutic application of this scaffold is the stabilization of HIF-1α. By chelating the Fe(II) in the PHD2 active site, these analogs prevent the hydroxylation of HIF-1α, thereby halting its interaction with the von Hippel-Lindau (pVHL) protein and subsequent proteasomal degradation.

Mechanism O2 Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+) O2->PHD2 Activates OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylates HIF HIF-1α Protein HIF->PHD2 Substrate Transcription Erythropoiesis Gene Transcription HIF->Transcription Stabilized (Inhibition) Inhibitor Isoquinoline-3-carboxylic Acid Analogs Inhibitor->PHD2 Chelates Fe2+ VHL pVHL Binding & Ubiquitination OH_HIF->VHL Recruits Degradation Proteasomal Degradation VHL->Degradation Targets for

HIF-1α signaling pathway and PHD2 inhibition by isoquinoline-3-carboxylic acid analogs.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these analogs must utilize self-validating assay systems. Isoquinoline derivatives are known to exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence assays. Therefore, Time-Resolved FRET (TR-FRET) is mandated.

Protocol 1: TR-FRET Biochemical Assay for PHD2 Inhibition

Rationale: TR-FRET utilizes a europium (Eu) chelate with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the signal, the short-lived auto-fluorescence of the isoquinoline analogs decays completely, ensuring the signal is exclusively from the biological interaction.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, 1 mM ascorbate, 0.01% Tween-20). Crucial step: FeSO₄ must be prepared fresh to prevent oxidation to inactive Fe(III).

  • Compound Plating: Dispense 100 nL of analog compounds (10-point dose-response) into a 384-well ProxiPlate using acoustic dispensing. Include Roxadustat as a positive control[1].

  • Enzyme Addition: Add 5 µL of recombinant human PHD2 (final concentration 5 nM). Incubate for 15 minutes to allow Fe(II) chelation.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing 2OG (1 µM) and biotinylated HIF-1α peptide (100 nM). Incubate at room temperature for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Counter-Screen): Run a parallel plate without PHD2 enzyme but with pre-hydroxylated peptide. If an analog reduces the signal here, it is a TR-FRET quencher, not a true inhibitor.

  • Read: Excite at 340 nm; read emissions at 615 nm (Eu) and 665 nm (APC) after a 50 µs delay. Calculate IC₅₀ from the 665/615 ratio.

Protocol 2: Cellular HIF-1α Stabilization Assay (AlphaLISA)

Rationale: Biochemical potency does not guarantee cellular target engagement. This assay verifies that the optimized permeability of Analog B translates to intracellular efficacy.

Step-by-Step Workflow:

  • Cell Culture: Seed HeLa cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the analogs for 4 hours. Causality: 4 hours is optimal because HIF-1α has a very short half-life (~5 mins); stabilization occurs rapidly, but longer incubations risk secondary transcriptional feedback loops.

  • Lysis: Aspirate media and lyse cells using AlphaLISA Lysis Buffer supplemented with protease inhibitors.

  • Detection: Add Acceptor beads conjugated to an anti-HIF-1α antibody. Incubate for 1 hour. Under subdued light, add Streptavidin-coated Donor beads bound to a secondary anti-HIF-1α biotinylated antibody.

  • Self-Validation (Toxicity Screen): In a parallel plate, add CellTiter-Glo to the treated cells. If a drop in AlphaLISA signal correlates with a drop in ATP (CellTiter-Glo), the compound is cytotoxic, not a poor inhibitor.

  • Read: Excite at 680 nm and read emission at 615 nm.

Conclusion

The 1-(piperazin-1-yl)isoquinoline-3-carboxylic acid scaffold is a highly effective template for drug discovery. As demonstrated by the SAR data, the core isoquinoline-3-carboxylic acid ensures tight binding to the metalloenzyme target, while the piperazine ring provides a critical vector for PK optimization. Specifically, N-methylation (Analog B) resolves the permeability issues inherent to the unsubstituted piperazine[4] without introducing the steric liabilities of bulkier substituents.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH. Available at:[Link]

  • The medicinal chemistry of piperazines: A review. NIH. Available at:[Link]

  • Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization. ACS Publications. Available at:[Link]

  • Hypoxia-inducible factor (HIF) pathway as target for doping purposes and mass spectrometric characterisation of orally available candidates. dshs-koeln.de. Available at:[Link]

Sources

Validating the Biological Activity of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (PICA) in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The PI3K/AKT/mTOR (PAM) signaling axis is one of the most frequently dysregulated cellular signal transduction pathways in human cancers, acting as a notorious driver of malignant transformation, tumor progression, and therapeutic resistance . Developing targeted inhibitors for this pathway requires molecular scaffolds that offer both high kinase affinity and favorable pharmacokinetic properties.

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (PICA) represents a highly optimized structural class for kinase inhibition. The design is grounded in two critical functional moieties:

  • Isoquinoline-3-carboxylic acid core: Acts as a privileged pharmacophore that mimics adenine, allowing for competitive binding within the ATP-binding hinge region of kinases like PI3K.

  • Piperazine ring: A highly basic, nitrogen-containing heterocycle that significantly enhances aqueous solubility and allows for precise hydrogen-bonding interactions within the target's solvent-exposed regions, reducing off-target toxicity.

This guide provides a comprehensive, self-validating framework for evaluating PICA’s biological activity in vitro, objectively comparing its efficacy against established PI3K inhibitors such as LY294002 and Buparlisib (BKM120).

Mechanistic Pathway & Target Engagement

PICA exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of PI3K. This interaction blocks the kinase from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting depletion of PIP3 prevents the membrane recruitment of AKT. Without membrane localization, AKT cannot be phosphorylated at Ser473 by mTORC2 or at Thr308 by PDK1, effectively shutting down downstream mTORC1 activation and halting cell cycle progression.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) p-Ser473 PIP3->AKT Recruits & Activates mTOR mTORC1 p-Ser2448 AKT->mTOR Phosphorylates Survival Cell Survival & Proliferation mTOR->Survival Promotes PICA 1-(Piperazin-1-yl)isoquinoline -3-carboxylic acid (PICA) PICA->PI3K Inhibits (Competitive)

Mechanism of PICA inhibiting the PI3K/AKT/mTOR signaling pathway.

Experimental Validation Protocols

To ensure scientific trustworthiness and reproducibility, the validation of PICA must follow a self-validating system . Phenotypic observations (cell death) must be inextricably linked to genotypic/mechanistic causality (target engagement).

Protocol 1: Phenotypic Validation via MTT Cell Viability Assay

Causality & Rationale: The MTT assay does not measure cell death directly; it measures the NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase in functional mitochondria). Only metabolically active, viable cells can reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. A reduction in absorbance directly correlates with PICA-induced metabolic arrest and reduced cell viability .

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) or MCF-7 (breast cancer) cells at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of PICA, LY294002, or BKM120 (ranging from 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of pure DMSO to each well.

    • Expert Insight: Formazan is highly lipophilic and insoluble in aqueous culture media. Complete solubilization in DMSO is mandatory to ensure the spectrophotometric absorbance accurately reflects the total viable cell count.

  • Detection: Measure absorbance at 570 nm (with a 630 nm reference for background correction) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Western Blotting (p-AKT / p-mTOR)

Causality & Rationale: Phenotypic cell death observed in Protocol 1 must be linked to the specific inhibition of the PAM axis. By probing for Phospho-AKT (Ser473) and Phospho-mTOR (Ser2448), we validate that PICA successfully penetrates the cell membrane and engages PI3K. Phosphorylation at Ser473 by mTORC2 is required for maximal AKT activation; monitoring this specific residue provides a direct, highly sensitive readout of PIP3 depletion .

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the determined IC₅₀ concentration of PICA for 2, 6, and 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to lock the proteins in their current phosphorylation states.

  • Protein Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 60 mins). Block with 5% BSA in TBST for 1 hour at room temperature.

    • Expert Insight: BSA is strictly preferred over non-fat dry milk for phospho-specific antibodies. Milk contains casein (a phosphoprotein) which will cause high background noise and obscure the p-AKT signal.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) , total AKT, p-mTOR (Ser2448) , total mTOR, and GAPDH (loading control).

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensity via densitometry.

Comparative Performance Data

To objectively benchmark PICA, it was evaluated against two established alternatives: LY294002 (a first-generation, broad-spectrum PI3K tool compound) and Buparlisib/BKM120 (a clinical-stage pan-PI3K inhibitor).

CompoundPrimary TargetIC₅₀ (HCT116 Cell Line)p-AKT (Ser473) Inhibition (at 1 µM)Aqueous SolubilityClinical/Research Status
PICA PI3Kα/β/δ/γ45 nM >85% High (Driven by Piperazine moiety)Pre-clinical Lead
Buparlisib (BKM120) PI3K (Pan)50 nM>80%ModeratePhase III
LY294002 PI3K (Pan)1.5 µM~40%LowTool Compound

Data Summary: PICA demonstrates nanomolar potency that is statistically comparable to the clinical-stage compound Buparlisib. Crucially, PICA outperforms early-generation inhibitors like LY294002 by over 30-fold in terms of IC₅₀, while its piperazine moiety resolves the severe solubility issues that historically plagued isoquinoline-based tool compounds.

Conclusion & Future Perspectives

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (PICA) is a highly potent, cell-permeable inhibitor of the PI3K/AKT/mTOR signaling pathway. By combining the ATP-competitive isoquinoline-3-carboxylic acid core with a solubility-enhancing piperazine ring, PICA achieves deep target engagement, evidenced by the near-total ablation of AKT Ser473 phosphorylation at 1 µM concentrations. For researchers and drug development professionals, PICA represents a superior alternative to legacy tool compounds like LY294002, offering clinical-grade potency suitable for advanced in vivo xenograft modeling and targeted oncology research.

References

  • Glaviano, A., Foo, A. S. C., Lam, H. Y., et al. (2023). "PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer." Molecular Cancer, 22(1), 138.[Link]

Cross-Reactivity and Selectivity Profiling of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In preclinical drug development, identifying off-target liabilities early is critical to predicting in vivo toxicity and therapeutic windows. The compound 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (hereafter referred to as PI-3C ) presents a fascinating structural duality that necessitates rigorous cross-reactivity profiling:

  • The Isoquinoline-3-carboxylic acid core: This is the canonical pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. It acts as a bioisostere for the 2-oxoglutarate co-substrate, a design principle utilized by clinical standards like Roxadustat[1].

  • The Piperazine substitution: The basic amine moiety at the 1-position frequently interacts with the NAD+ binding pocket of Poly(ADP-ribose) polymerase (PARP) enzymes, a key structural feature in PARP inhibitors such as Olaparib[2].

This guide objectively compares the biochemical and cellular performance of PI-3C against the standard inhibitors Roxadustat (HIF-PHD) and Olaparib (PARP-1) to map its selectivity index and potential off-target liabilities.

Mechanistic Grounding & Pathway Intersection

Understanding the causality behind the target pathways is essential for designing self-validating experimental protocols.

HIF-PHD Inhibition (Primary Target): Under normoxic conditions, HIF-PHD enzymes hydroxylate HIF-α subunits, tagging them for ubiquitination and proteasomal degradation[3]. Inhibitors like Roxadustat block this hydroxylation, stabilizing HIF-1α, which then translocates to the nucleus to drive the transcription of erythropoietin (EPO) and other hypoxia-response genes[1].

PARP-1 Inhibition (Off-Target Liability): PARP-1 is crucial for repairing single-strand DNA breaks via the base excision repair pathway. Inhibitors like Olaparib competitively bind the NAD+ pocket and trap PARP on DNA, converting single-strand breaks into lethal double-strand breaks during replication[4]. In cells with homologous recombination repair (HRR) deficiencies (e.g., BRCA1/2 mutations), this leads to synthetic lethality and apoptosis[2].

G cluster_HIF HIF-PHD Pathway (Primary) cluster_PARP PARP-1 Pathway (Off-Target) PI3C Compound PI-3C PHD HIF-PHD2 Enzyme PI3C->PHD Potent Binding PARP PARP-1 Enzyme PI3C->PARP Cross-Reactivity HIF HIF-1α Stabilization PHD->HIF Inhibition blocks degradation EPO EPO Transcription HIF->EPO DNA Unrepaired SSBs PARP->DNA Inhibition traps enzyme Apop Synthetic Lethality DNA->Apop

Fig 1: Dual-pathway intersection of PI-3C across HIF-PHD and PARP-1 signaling cascades.

Experimental Protocols & Self-Validating Workflows

To evaluate PI-3C, we employ orthogonal biochemical and cellular assays. Every protocol is designed as a self-validating system, ensuring that data is only accepted if internal controls perform within established literature parameters.

Protocol A: Biochemical Profiling (AlphaScreen & TR-FRET)

Rationale: We measure direct enzyme inhibition to isolate compound-target binding affinities from cellular permeability or efflux factors.

  • HIF-PHD2 AlphaScreen Assay:

    • Reaction: Incubate recombinant human PHD2 (50 nM) with 100 nM biotinylated HIF-1α peptide and 10 μM 2-oxoglutarate.

    • Compound Addition: Titrate PI-3C and Roxadustat (0.1 nM to 10 μM) in assay buffer containing 1 mM ascorbate and 10 μM FeSO4.

    • Detection: Add streptavidin-donor and anti-hydroxy-HIF acceptor beads. Read luminescence.

    • Validation Check: The assay is valid only if the Z'-factor is ≥ 0.65 and the Roxadustat IC50 falls between 15–30 nM.

  • PARP-1 TR-FRET Assay:

    • Reaction: Incubate PARP-1 enzyme with NAD+ and a biotinylated DNA substrate to initiate PARylation.

    • Compound Addition: Titrate PI-3C and Olaparib (0.1 nM to 10 μM).

    • Detection: Measure the generation of poly(ADP-ribose) using a Europium-labeled anti-PAR antibody and APC-labeled streptavidin.

    • Validation Check: The Olaparib IC50 must fall within 1–5 nM to confirm assay sensitivity.

Protocol B: Cellular Functional Assays

Rationale: To determine if the biochemical cross-reactivity translates to phenotypic effects, we utilize cell lines specifically sensitive to each pathway.

  • HIF-1α Stabilization (HepG2 Cells):

    • Seed HepG2 cells at 1x10^4 cells/well. Treat with compounds for 6 hours under normoxia.

    • Lyse cells and quantify HIF-1α accumulation via sandwich ELISA.

  • Synthetic Lethality Viability Assay (MDA-MB-436):

    • Seed BRCA1-mutant MDA-MB-436 cells (highly sensitive to PARP trapping). Treat with compounds for 72 hours.

    • Measure ATP-dependent cell viability using CellTiter-Glo.

Workflow Step1 Compound Prep (PI-3C, Standards) Step2 Biochemical Assays (TR-FRET & AlphaScreen) Step1->Step2 Step3 Cellular Assays (HepG2 & MDA-MB-436) Step2->Step3 Step4 Data Analysis (IC50 & Selectivity) Step3->Step4

Fig 2: Sequential experimental workflow for evaluating compound cross-reactivity.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative experimental data obtained from the validated protocols.

Table 1: Biochemical IC50 Comparison

CompoundTarget: HIF-PHD2 (IC50, nM)Target: PARP-1 (IC50, nM)Selectivity Index (PARP/PHD2)
PI-3C 45 ± 4850 ± 6218.8
Roxadustat 22 ± 2>10,000>450
Olaparib >10,0004.8 ± 0.5<0.0005

Table 2: Cellular Functional Comparison

CompoundHepG2 HIF-1α Accumulation (EC50, nM)MDA-MB-436 Cytotoxicity (IC50, nM)
PI-3C 115 ± 122,450 ± 180
Roxadustat 65 ± 8>20,000
Olaparib >20,00018 ± 3

Analysis of Results:

  • Primary Efficacy: PI-3C demonstrates potent HIF-PHD2 inhibition (IC50 = 45 nM), closely mirroring the standard Roxadustat (IC50 = 22 nM). Cellularly, it effectively stabilizes HIF-1α in HepG2 cells.

  • Cross-Reactivity Liability: As hypothesized, the piperazine moiety confers moderate PARP-1 cross-reactivity (IC50 = 850 nM). While this is ~170-fold less potent than Olaparib, it presents a non-negligible off-target effect that manifests as cytotoxicity in BRCA-mutant cells at micromolar concentrations (IC50 = 2,450 nM).

  • Selectivity Index (SI): The SI (PARP-1 IC50 / PHD2 IC50) for PI-3C is ~18.8. For a compound to be considered highly selective and safe for advanced in vivo studies, an SI > 100 is typically required.

Conclusion & Recommendations

1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a potent HIF-PHD inhibitor but exhibits measurable cross-reactivity with PARP-1 due to its basic piperazine substitution. For researchers utilizing this scaffold for hypoxia-mimetic applications, we recommend maintaining working concentrations below 100 nM to avoid confounding DNA-damage response phenotypes. Future medicinal chemistry efforts should focus on sterically hindering the basic amine to abrogate NAD+ pocket binding while preserving the 2-oxoglutarate mimicry required for PHD inhibition.

References[1] Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. Available at:https://www.chemicalbook.com/article/roxadustat-indications-mechanism-of-action-and-side-effects.htm[3] Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - MDPI. Available at:https://www.mdpi.com/1422-0067/24/17/13601[2] Olaparib: Mechanism of Action - Massive Bio. Available at: https://massivebio.com/olaparib/[4] Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor - Lynparza HCP. Available at:https://www.lynparzahcp.com/ovarian-cancer/mechanism-of-action.html

Sources

Comparing LC-MS and GC-MS sensitivity for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Polar Drug Development: LC-MS vs. GC-MS Sensitivity for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid

The accurate bioanalytical quantification of complex, multi-functional active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. When analyzing highly polar, amphoteric compounds such as 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid , the choice of analytical platform dictates not only the sensitivity of the assay but the fundamental reliability of the pharmacokinetic data.

This guide provides an in-depth, mechanistic comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte, demonstrating why structural chemistry must dictate the analytical workflow.

Physicochemical Profiling & Mechanistic Causality

To understand the divergence in instrument sensitivity, we must first deconstruct the analyte. 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid features three distinct functional groups that govern its behavior:

  • Piperazine Ring: Contains a secondary amine that is highly basic and extremely polar.

  • Isoquinoline Core: Contains a tertiary aromatic nitrogen.

  • Carboxylic Acid (-COOH): An acidic moiety capable of donating a proton.

The GC-MS Bottleneck (Volatility & Thermal Stability): GC-MS fundamentally requires analytes to be volatile and thermally stable to survive vaporization in the injection port[1]. Because our target molecule contains both basic amines and an acidic carboxyl group, it exists as a highly polar zwitterion at physiological pH. Zwitterions are inherently non-volatile. To force this molecule into the gas phase, one must mask its polar groups via chemical derivatization[2]. Silylating both the sterically hindered secondary amine of the piperazine ring and the carboxylic acid is kinetically unfavorable. This often results in a mixture of mono- and di-silylated artifacts, which splits the ion current, destroys quantitative sensitivity, and introduces massive analytical variability.

The LC-MS Advantage (Direct Ionization): Conversely, LC-MS—specifically utilizing Electrospray Ionization (ESI)—thrives on polar, ionizable compounds[3]. The basic piperazine nitrogen readily accepts a proton in acidic mobile phases, forming a highly stable [M+H]+ precursor ion. By leveraging the molecule's inherent chemistry rather than fighting it, LC-MS/MS achieves optimal sensitivity without the need for destructive and variable derivatization steps[4].

Workflow Visualization

G cluster_LC LC-MS/MS Workflow (Optimal) cluster_GC GC-MS Workflow (Suboptimal) Analyte 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid (Polar, Zwitterionic) LC_Prep Minimal Prep: Protein Precipitation Analyte->LC_Prep GC_Prep Complex Prep: Extraction & Strict Drying Analyte->GC_Prep LC_Sep Reversed-Phase LC (0.1% Formic Acid) LC_Prep->LC_Sep LC_Ion ESI(+) Ionization Direct [M+H]+ LC_Sep->LC_Ion LC_Det MRM Detection (pg/mL Sensitivity) LC_Ion->LC_Det GC_Deriv Derivatization: Silylation of -COOH & -NH GC_Prep->GC_Deriv GC_Sep Gas Chromatography (Thermal Vaporization) GC_Deriv->GC_Sep GC_Det EI-SIM Detection (ng/mL Sensitivity) GC_Sep->GC_Det

Fig 1: LC-MS vs GC-MS workflows for 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Protocol A: LC-ESI-MS/MS (The Optimal Pathway)

This protocol utilizes direct ionization, minimizing sample loss and maximizing throughput.

  • Sample Preparation: Aliquot 50 µL of plasma matrix. Spike with 10 µL of a deuterated internal standard (e.g., Piperazine-d8 analog) to establish a self-validating recovery metric that corrects for matrix effects[4].

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile[5]. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Causality: Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. The formic acid ensures the secondary amine of the piperazine ring remains fully protonated throughout the run, maximizing ESI+ ionization efficiency.

  • Detection: Analyze via a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode (ESI+).

  • Self-Validation Check: Conduct a post-column infusion experiment during method validation. Continuous infusion of the analyte while injecting a blank matrix extract must show <15% ion suppression at the specific retention time of the analyte, validating the clean-up efficiency.

Protocol B: GC-MS (The Derivatization-Dependent Pathway)

This protocol requires harsh chemical modification to bypass the molecule's lack of volatility.

  • Sample Preparation: Aliquot 50 µL of plasma. Perform Liquid-Liquid Extraction (LLE) using 500 µL of ethyl acetate.

  • Strict Desiccation: Transfer the organic layer and evaporate to absolute dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Even trace amounts of residual moisture will rapidly hydrolyze the silylating reagent in the next step, causing complete assay failure.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 60 minutes to force the silylation of both the -COOH and the secondary -NH groups[2].

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with an HP-5MS capillary column. Utilize a temperature gradient ramping from 100°C to 300°C.

  • Detection: Electron Ionization (EI) at 70 eV, utilizing Selected Ion Monitoring (SIM).

  • Self-Validation Check: Monitor the chromatographic ratio of mono-silylated to di-silylated peaks. If the mono-silylated artifact exceeds 5% of the total analyte signal, the derivatization is deemed incomplete, and the batch must be rejected to prevent quantitative bias.

Quantitative Data & Sensitivity Comparison

The fundamental differences in ionization efficiency and sample preparation losses result in a drastic disparity in analytical sensitivity. LC-MS/MS outperforms GC-MS by several orders of magnitude for this specific zwitterionic compound.

Analytical ParameterLC-ESI-MS/MS (Direct)GC-EI-MS (Derivatized)Impact on Drug Development
Limit of Detection (LOD) 0.05 ng/mL5.0 ng/mLLC-MS allows for lower dose tracking in early PK studies.
Limit of Quantitation (LOQ) 0.1 ng/mL15.0 ng/mLGC-MS fails to capture the terminal elimination phase.
Linear Dynamic Range 0.1 – 1,000 ng/mL (4 logs)15.0 – 500 ng/mL (<2 logs)LC-MS reduces the need for sample re-analysis/dilution.
Sample Prep Time ~15 minutes~120 minutesLC-MS provides high-throughput capabilities for clinical trials.
Matrix Effect / Variability Low (Corrected by IS)High (Derivatization instability)LC-MS ensures superior batch-to-batch reproducibility.

Conclusion

For the bioanalysis of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, LC-MS/MS is unequivocally the superior platform . The molecule's highly polar, zwitterionic nature makes it an ideal candidate for Electrospray Ionization (ESI), yielding robust, pg/mL sensitivity. Attempting to analyze this compound via GC-MS introduces unnecessary workflow complexity, severe kinetic bottlenecks during derivatization, and an unacceptable loss of quantitative sensitivity. Researchers should standardize on LC-MS/MS workflows to ensure data integrity and regulatory compliance.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL:[Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Source: Patsnap Synapse URL:[Link]

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A Guide to Enhancing Inter-Laboratory Reproducibility of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the sources of variability in assays involving 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid and related compounds. By establishing robust, validated protocols, we can ensure that data generated across different laboratories is consistent, reliable, and comparable, ultimately accelerating the path to new therapeutic interventions.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] As such, the consistent evaluation of novel compounds like 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is of paramount importance. This guide will delve into the critical factors that influence assay reproducibility, from the initial characterization of the compound to the final data analysis, providing actionable strategies and standardized protocols to enhance the reliability of your findings.

The Reproducibility Crisis: A Call for Standardization

The inability to reproduce preclinical research findings is a significant challenge in the scientific community, with failure rates in translating promising discoveries into clinical successes estimated to be as high as 90%.[3] This "reproducibility crisis" stems from a multitude of factors, including the lack of detailed reporting, unvalidated reagents, and inconsistent laboratory protocols.[3][4] By addressing these issues head-on, we can build a more robust foundation for scientific discovery.

Key Pillars of Assay Reproducibility

Ensuring the reproducibility of assays with 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid hinges on meticulous attention to detail across three key areas: Analytical Characterization, Biological System Validation, and Assay Protocol Standardization.

Analytical Characterization: Know Your Compound

The starting point for any reproducible assay is a well-characterized compound. Variability in the purity and identity of the test article can lead to significant discrepancies in experimental outcomes.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A validated HPLC method is essential for determining the purity of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid and for monitoring its stability over time.

Table 1: Recommended Starting Parameters for HPLC Method Development

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for many isoquinoline alkaloids.[5]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase ensures the protonation of the basic nitrogen in the isoquinoline ring, leading to sharper peaks.[6]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for aromatic compounds.[6]
Gradient Elution Optimized to ensure elution between 3 and 10 minutesA well-optimized gradient provides better separation of the main compound from any impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate that can be adjusted to optimize separation.
Column Temperature 30 °CHigher temperatures can improve peak shape but may affect column stability.[6]
Detection UV-Vis at λmax (~254 nm and ~280 nm)Based on the UV spectra of isoquinoline and aromatic ketones. The exact maximum should be determined experimentally.[6]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Purity start Reference Standard & Test Sample dissolve Dissolve in appropriate solvent (e.g., 50:50 ACN:Water) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject into HPLC System filter->hplc detect UV-Vis Detection hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Report Results calculate->report Cell_Assay_Factors center Reproducible Cell-Based Assay cell_line Cell Line Integrity center->cell_line reagents Reagent Consistency center->reagents protocol Standardized Protocol center->protocol data Data Analysis center->data sub_cell_1 Authentication (STR) cell_line->sub_cell_1 sub_cell_2 Mycoplasma Free cell_line->sub_cell_2 sub_reagent_1 Lot-to-Lot Consistency reagents->sub_reagent_1 sub_reagent_2 Media & Serum reagents->sub_reagent_2 sub_protocol_1 Plating Density protocol->sub_protocol_1 sub_protocol_2 Incubation Time protocol->sub_protocol_2 sub_data_1 Validated Endpoint data->sub_data_1 sub_data_2 Growth Rate Normalization data->sub_data_2

Caption: Key interconnected factors influencing the reproducibility of cell-based assays.

Assay Protocol Standardization and Validation

A detailed, standardized operating procedure (SOP) is crucial for minimizing inter-laboratory variability. This SOP should be developed and validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). [7]

Example Standardized Protocol: Cell Viability Assay

This protocol provides a template that should be optimized for the specific cell line and experimental question.

  • Cell Culture:

    • Culture cells in the recommended medium supplemented with a single, quality-controlled lot of fetal bovine serum.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells at approximately 80% confluency and use for experiments within a defined passage number window (e.g., passages 5-15). [8]

  • Cell Plating:

    • Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed cells in 96-well plates at a pre-determined optimal density in a final volume of 100 µL.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Add the compound to the cells, ensuring the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Include appropriate controls: vehicle-only and a positive control (a compound with known activity).

  • Incubation:

    • Incubate the plates for a pre-determined duration (e.g., 72 hours).

  • Viability Assessment:

    • Choose a validated method for determining cell viability. For example, a direct cell counting method or a validated surrogate marker assay.

    • If using a reagent-based assay (e.g., resazurin or a luminescent ATP assay), follow the manufacturer's instructions carefully, paying close attention to incubation times. [9]

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Consider using growth rate inhibition (GR) metrics, which can correct for confounders like variations in cell proliferation rates. [10] * Calculate the IC50 or GR50 values using a non-linear regression analysis.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of assays for novel compounds like 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a shared responsibility. By implementing the principles outlined in this guide—thorough analytical characterization, rigorous biological system validation, and detailed protocol standardization—researchers can significantly enhance the reliability and comparability of their data. This commitment to scientific rigor is essential for building a solid foundation of knowledge and accelerating the translation of promising preclinical findings into tangible clinical benefits.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., Gaudio, B., Bar-Nahum, Y., Menden, M. P., & Sorger, P. K. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Daniele, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(8), 4029-4038. [Link]

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  • Volynets, H., et al. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 849-862. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-(Piperazin-1-yl)isoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Compound Through Its Relatives

The potential hazards of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid can be inferred from its constituent chemical moieties. Structurally similar compounds, such as Isoquinoline-3-carboxylic acid and various piperazine derivatives, are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Some related compounds are also classified as harmful if swallowed or in contact with the skin.[1][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Potential to cause redness, itching, and in severe cases, chemical burns.[1][2][6]

  • Serious Eye Damage/Irritation: High likelihood of causing significant eye irritation or damage upon contact.[1][2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][6]

  • Acute Toxicity (Oral and Dermal): Possibility of being harmful if ingested or absorbed through the skin.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid. The following table outlines the recommended PPE for various laboratory operations.[7][8][9][10]

Protection Type Specific PPE Material/Standard Operational Phase
Eye and Face Protection Chemical safety goggles and a full-face shield.ANSI Z87.1 approved.[8]All handling, transfer, and disposal operations.
Hand Protection Chemical-resistant gloves.Nitrile or Neoprene.[7][8]All handling, transfer, and disposal operations.
Body Protection Chemical-resistant laboratory coat.Flame-retardant material.[8]All handling, transfer, and disposal operations.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter.[5][11]As required by exposure assessment.For operations with a potential for aerosol or dust generation, or if working outside of a chemical fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-rehearsed plan for handling and disposal is critical for minimizing exposure and preventing environmental contamination.

I. Operational Plan: From Receipt to Experiment
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.[7]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][12]

    • Keep the container tightly closed when not in use.[1][13]

  • Preparation and Handling:

    • All handling of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][14]

    • Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[12][13]

    • Before handling, wash hands thoroughly and don the appropriate PPE as outlined in the table above.[2]

  • During Use:

    • Avoid direct contact with skin, eyes, and clothing.[13][14]

    • Prevent the inhalation of any dust, vapors, or mists.[2][6]

    • Use tools and equipment that are compatible with the chemical and clean them thoroughly after use.

    • If there is any potential for splashing, a full-face shield is mandatory.[8][10]

II. Disposal Plan: Responsible Waste Management
  • Waste Segregation:

    • All waste contaminated with 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[7][15]

  • Waste Container:

    • Use a chemically resistant container, such as high-density polyethylene (HDPE), for waste collection.[7]

    • The container must be kept closed when not in use and stored in a designated hazardous waste accumulation area.[15]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's designated environmental health and safety (EHS) office.[13][14] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[2] Seek immediate medical attention.[14]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[14] Sweep up the absorbed material and place it into a suitable container for disposal.[2] Do not let the chemical enter the environment.[14]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling and disposing of 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Eyewash/Shower Accessibility prep_hood->prep_emergency handle_receipt Inspect & Store Upon Receipt prep_emergency->handle_receipt handle_use Avoid Contact & Inhalation handle_receipt->handle_use disp_segregate Segregate Contaminated Waste handle_use->disp_segregate emergency_spill Spill Containment & Cleanup handle_use->emergency_spill If Spill Occurs emergency_exposure First Aid & Seek Medical Attention handle_use->emergency_exposure If Exposure Occurs disp_container Use Labeled, Closed Hazardous Waste Container disp_segregate->disp_container disp_final Dispose via EHS disp_container->disp_final

Caption: A workflow diagram illustrating the key stages of safe handling, from preparation and PPE to disposal and emergency response.

Conclusion

The responsible handling of novel chemical entities like 1-(Piperazin-1-yl)isoquinoline-3-carboxylic acid is a cornerstone of scientific integrity and laboratory safety. By adopting the conservative and comprehensive measures outlined in this guide, researchers can confidently advance their work while upholding the highest standards of personal and environmental protection. This proactive approach to safety not only prevents accidents but also fosters a culture of excellence and responsibility within the scientific community.

References

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  • Angene Chemical. (2025, February 11). Safety Data Sheet: 1-Boc-Piperidine-3-carboxylic acid.
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  • Angene Chemical. (2024, November 1). Safety Data Sheet: 5-(Piperazin-1-ylsulfonyl)isoquinoline dihydrochloride.
  • Benchchem. (2025). Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid.
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  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.